Product packaging for Didodecyldimethylammonium bromide(Cat. No.:CAS No. 3282-73-3)

Didodecyldimethylammonium bromide

Cat. No.: B1216463
CAS No.: 3282-73-3
M. Wt: 462.6 g/mol
InChI Key: XRWMGCFJVKDVMD-UHFFFAOYSA-M
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Description

Overview of Didodecyldimethylammonium (B1216837) Bromide as a Quaternary Ammonium (B1175870) Compound (QAC) in Scientific Contexts

Didodecyldimethylammonium bromide is classified as a quaternary ammonium compound (QAC). solubilityofthings.com This class of compounds is characterized by a central nitrogen atom bonded to four alkyl groups, resulting in a positively charged cation. In the case of DDAB, the nitrogen atom is bonded to two dodecyl chains and two methyl groups, with a bromide anion providing charge neutrality. This molecular structure imparts an amphiphilic nature to DDAB, meaning it possesses both a hydrophilic (water-attracting) head and two hydrophobic (water-repelling) tails. solubilityofthings.com

This dual characteristic is the foundation of its utility as a surfactant, enabling it to reduce the surface tension between different phases, such as oil and water. solubilityofthings.com In aqueous solutions, DDAB molecules self-assemble into various supramolecular structures, including micelles and vesicles, to minimize the unfavorable interactions between their hydrophobic tails and water. solubilityofthings.com This behavior is central to many of its applications.

Historical Perspective of DDAB Research and its Emergence as a Model Amphiphile

The study of QACs dates back several decades, with initial interest largely focused on their antimicrobial properties. DDAB, considered a fourth-generation QAC, has been a subject of investigation for its efficacy as a disinfectant in various settings, including animal farms. nih.govveterinaryworld.org Early research established its potent bactericidal and virucidal activity. nih.govveterinaryworld.org

Over time, the scientific focus on DDAB expanded beyond its disinfectant properties. Researchers began to recognize its potential as a model amphiphile for studying the fundamental principles of self-assembly. The ability of DDAB to spontaneously form stable bilayer structures, similar to the lipid bilayers of biological membranes, made it an invaluable tool for biophysical studies. researchgate.net This led to extensive investigations into its phase behavior, vesicle formation, and interactions with other molecules, solidifying its status as a key model system in colloid and interface science.

Significance of DDAB in Contemporary Scientific Investigations

In modern scientific research, DDAB's significance has grown considerably. Its applications have diversified, and it is now a critical component in several advanced research areas. One of the most prominent areas is in the development of delivery systems for therapeutic agents. The cationic nature of DDAB vesicles allows them to effectively interact with and encapsulate negatively charged molecules like DNA and RNA, making them promising non-viral vectors for gene delivery. researchgate.net

Furthermore, DDAB is extensively used in the formulation of nanostructured lipid carriers (NLCs) and other nanoparticle systems for drug delivery. nih.gov Its presence can enhance the physical stability and cellular uptake of these delivery vehicles. nih.gov Research has also explored the cytotoxic properties of DDAB, with studies indicating its potential to induce apoptosis in certain cancer cell lines, opening new avenues for therapeutic research. researchgate.net

Scope and Objectives of DDAB Academic Inquiry

The academic inquiry into DDAB is broad and multifaceted, with several key objectives:

Fundamental Understanding: A primary goal is to continue to elucidate the fundamental physicochemical properties of DDAB, including its phase behavior, self-assembly mechanisms, and interactions with other molecules.

Advanced Materials: Researchers are focused on harnessing the self-assembly of DDAB to create novel materials with tailored properties for applications in areas such as templating the synthesis of nanoparticles.

Biomedical Applications: A significant portion of DDAB research is dedicated to its application in biotechnology and medicine. This includes optimizing its use in drug and gene delivery systems, as well as exploring its own therapeutic potential. researchgate.netnih.gov

Enhancing Efficacy and Specificity: Ongoing studies aim to modify DDAB and its formulations to improve their efficacy, reduce potential cytotoxicity, and achieve targeted delivery to specific cells or tissues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H56BrN B1216463 Didodecyldimethylammonium bromide CAS No. 3282-73-3

Properties

IUPAC Name

didodecyl(dimethyl)azanium;bromide
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InChI

InChI=1S/C26H56N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;/h5-26H2,1-4H3;1H/q+1;/p-1
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InChI Key

XRWMGCFJVKDVMD-UHFFFAOYSA-M
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Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C26H56BrN
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Related CAS

13146-86-6 (Parent)
Record name Didodecyldimethylammonium bromide
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DSSTOX Substance ID

DTXSID5047112
Record name Didodecyldimethylammonium bromide
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Molecular Weight

462.6 g/mol
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Physical Description

Hygroscopic powder; [Alfa Aesar MSDS]
Record name Didodecyldimethylammonium bromide
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CAS No.

3282-73-3
Record name Didodecyldimethylammonium bromide
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Record name DIDODECYLDIMETHYLAMMONIUM BROMIDE
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Record name 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, bromide (1:1)
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Record name DIDODECYLDIMETHYLAMMONIUM BROMIDE
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Synthetic Methodologies and Advanced Characterization of Didodecyldimethylammonium Bromide

Established Synthetic Routes for Didodecyldimethylammonium (B1216837) Bromide

The synthesis of didodecyldimethylammonium bromide is primarily achieved through the quaternization of a tertiary amine with an alkyl halide. This section explores the most common synthetic pathway and touches upon other methodologies and their broader research implications.

Synthesis from 1-Bromododecane (B92323) and Dimethylamine (B145610)

The principal and most direct method for synthesizing this compound involves the reaction of 1-bromododecane with dimethylamine. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of dimethylamine attacks the electrophilic carbon of 1-bromododecane, leading to the formation of the quaternary ammonium (B1175870) salt.

The synthesis typically proceeds by reacting 1-bromododecane, the primary alkyl halide, with dimethylamine. rsc.org The reaction is often carried out in the presence of an inorganic base, such as sodium hydroxide, and may involve heating to drive the reaction to completion. nih.gov For instance, one method involves stirring decyl bromide (a compound analogous to dodecyl bromide) with dimethylamine at room temperature for a period, followed by heating the mixture to approximately 92-94°C. nih.gov The addition of an aqueous solution of an inorganic alkaline reagent facilitates the reaction. nih.gov The resulting organic layer, containing the DDAB, is then separated and purified. nih.gov Purification is a critical step to remove unreacted starting materials and byproducts. A common purification technique is recrystallization from solvents like acetone (B3395972) or an acetone/ether mixture, followed by washing with ether and drying under vacuum. rsc.org

Other Synthetic Pathways and Their Research Implications

While the direct quaternization of dimethylamine with 1-bromododecane is the most established route, the research implications of DDAB often stem from its use as a critical component in the synthesis of other advanced materials, rather than from alternative synthetic pathways for DDAB itself.

The unique properties of DDAB make it an indispensable tool in nanomaterial synthesis. For example, DDAB is widely used as a capping agent or surface ligand in the synthesis of perovskite nanocrystals (NCs). researchgate.netacs.orgchemicalbook.com Its presence during the synthesis helps to control the size and enhance the stability of the nanocrystals. researchgate.netacs.org The branched structure of DDAB ligands binding to the NC surface can lead to the formation of a halogen-rich surface, which improves the material's stability in various environments. researchgate.net This has significant implications for the development of more efficient and durable optoelectronic devices, such as light-emitting diodes (LEDs). researchgate.netchemicalbook.com

Furthermore, DDAB plays a crucial role in the synthesis of stable, hydrophilic gold nanoparticles (AuNPs). nih.gov In these methods, DDAB is not a precursor but is present during the in-situ reduction of a gold salt, forming a protective bilayer on the nanoparticle surface. nih.gov This bilayer structure imparts a positive charge to the nanoparticles, preventing aggregation and allowing for their application in areas like layer-by-layer self-assembly for fabricating multilayered thin films. nih.gov

The ability of DDAB to form vesicles and liquid crystalline structures in aqueous solutions is another area of intense research. researchgate.net These self-assembled structures can act as nanoreactors or templates for the synthesis of other materials and have potential applications as carriers for various substances. researchgate.net Therefore, while direct alternative synthetic routes for DDAB are not extensively reported, its role as a key enabling material in various synthetic methodologies highlights its broad research implications.

Spectroscopic and Microscopic Characterization Techniques for DDAB

A thorough characterization of DDAB is essential to understand its structure, purity, and behavior in different environments. Various spectroscopic and microscopic techniques are employed for this purpose.

Fourier Transform Infrared Spectroscopy (FTIR) Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of DDAB, FTIR spectra reveal characteristic absorption bands that confirm its molecular structure. nih.govacs.org

Studies have shown that the FTIR spectra of DDAB exhibit distinct peaks corresponding to the vibrations of its hydrocarbon chains and methyl groups. researchgate.net For instance, the symmetric and asymmetric stretching vibrations of the methylene (B1212753) (CH₂) groups in the long dodecyl chains typically appear in the region of 2844-2930 cm⁻¹. researchgate.net The scissoring motion of the H-C-H bonds in the methylene groups gives rise to a peak around 1469 cm⁻¹, while the rocking mode of the methylene chains is observed near 731 cm⁻¹. researchgate.net The rocking mode of the methyl (CH₃) groups can be seen at approximately 886 cm⁻¹. researchgate.net These characteristic peaks provide a fingerprint for the DDAB molecule. Furthermore, when DDAB is used to coat nanoparticles, shifts in these vibrational frequencies can indicate the interaction and binding of the DDAB molecules to the nanoparticle surface. researchgate.net

Vibrational Mode **Typical Wavenumber (cm⁻¹) **Reference(s)
Methylene (CH₂) asymmetric and symmetric stretching2844 - 2930 researchgate.net
Methylene (CH₂) scissoring~1469 researchgate.net
Methyl (CH₃) rocking~886 researchgate.net
Methylene (CH₂) rocking~731 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in DDAB Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for elucidating the detailed molecular structure and dynamics of DDAB. Multinuclear NMR studies, including ¹H, ¹³C, ¹⁴N, and ⁸¹Br NMR, provide comprehensive information about the different components of the DDAB molecule and its interactions in solution. acs.orgnih.gov

NMR studies have been instrumental in investigating the phase behavior of DDAB in water, revealing transitions between different structural arrangements such as vesicles and lamellar liquid crystals. acs.org For example, ²H NMR studies on the DDAB-D₂O system have shown a temperature-dependent structural transition from a phase where lamellar liquid crystals coexist with multilayer vesicles to a more ordered lamellar phase at higher temperatures. acs.org Furthermore, ¹⁴N and ⁸¹Br NMR data have provided insights into the role of bromide ion dissociation in these structural transitions. acs.org

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly useful for confirming the presence and connectivity of the hydrogen atoms in the DDAB molecule. The ¹H NMR spectrum of DDAB shows distinct signals for the different types of protons in its structure.

A typical ¹H NMR spectrum of DDAB in a solvent like chloroform-d (B32938) (CDCl₃) would display the following characteristic signals:

A triplet corresponding to the terminal methyl (CH₃) protons of the two long dodecyl chains.

A broad multiplet arising from the methylene (CH₂) protons along the dodecyl chains.

A distinct signal for the protons of the two methyl (CH₃) groups directly attached to the nitrogen atom.

A signal for the methylene (CH₂) protons adjacent to the positively charged nitrogen atom.

The integration of these signals provides a quantitative measure of the number of protons in each chemical environment, further confirming the structure of the compound. ChemicalBook provides access to ¹H NMR spectra of DDAB for reference. chemicalbook.com

Proton Environment Expected ¹H NMR Signal
Terminal CH₃ of dodecyl chainsTriplet
CH₂ groups of dodecyl chainsMultiplet
N-CH₃ groupsSinglet
N-CH₂ groups of dodecyl chainsMultiplet
¹³C NMR Analysis of DDAB

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon framework of organic molecules. In the analysis of this compound (DDAB), the ¹³C NMR spectrum provides distinct signals corresponding to the chemically non-equivalent carbon atoms within the molecule. This allows for the confirmation of its structure, particularly the arrangement of the quaternary ammonium headgroup and the two long alkyl chains.

The spectrum is characterized by a series of peaks, each representing a unique carbon environment. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of the carbon nuclei. Generally, carbons closer to the electron-withdrawing quaternary nitrogen atom are deshielded and appear at a higher chemical shift (downfield), while the terminal methyl groups of the dodecyl chains are more shielded and resonate at a lower chemical shift (upfield).

A typical analysis of the ¹³C NMR spectrum of DDAB would involve the assignment of each peak to a specific carbon atom in the structure. While detailed experimental data with full assignments can be found in specialized chemical databases, a general interpretation based on established principles of ¹³C NMR spectroscopy allows for a confident characterization of the molecule. The expected chemical shift ranges for the different carbon environments in DDAB are summarized in the table below.

Carbon Atom(s)Expected Chemical Shift (δ) Range (ppm)Notes
N⁺-(C H₃)₂50 - 55The two methyl carbons attached to the nitrogen are equivalent and appear as a single peak. Their proximity to the positive charge results in a downfield shift.
N⁺-(C H₂-CH₂...)₂65 - 70The methylene carbons directly bonded to the nitrogen are the most deshielded of the alkyl chain carbons.
...(-C H₂-)ₙ...20 - 35The majority of the methylene carbons in the dodecyl chains appear in this crowded region of the spectrum.
...(-CH₂-C H₃)₂10 - 15The terminal methyl carbons of the dodecyl chains are the most shielded and appear at the lowest chemical shift.

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

The purity of DDAB can also be assessed using ¹³C NMR. The absence of extraneous peaks indicates a high purity level, free from significant contamination by other organic molecules, such as the precursor amines or alcohols. cam.ac.uk

Multinuclear NMR Studies (e.g., ¹⁴N and ⁸¹Br) for Structural Insights

Beyond ¹H and ¹³C NMR, multinuclear NMR studies provide deeper insights into the molecular dynamics and interactions of DDAB in solution and in its aggregated forms. The investigation of nuclei such as ¹⁴N and ⁸¹Br offers direct information about the headgroup and counterion behavior.

¹⁴N NMR: The ¹⁴N nucleus, with a spin I=1, is quadrupolar. In an isotropic solution, the ¹⁴N signal is often broad. However, in anisotropic environments, such as the lamellar liquid crystalline phases formed by DDAB, the ¹⁴N NMR spectrum can exhibit a quadrupolar splitting. The magnitude of this splitting is related to the degree of order of the nitrogen nucleus within the aggregate structure. An increase in the ¹⁴N quadrupolar splitting with increasing DDAB concentration suggests a higher degree of order of the headgroups, reflecting a more symmetric conformation of the surfactant molecules at the aggregate surface. acs.org

⁸¹Br NMR: The ⁸¹Br nucleus (spin I=3/2) is also quadrupolar and can be used to probe the state of the bromide counterion. In a lamellar phase, a central peak and two satellite peaks are expected. However, due to significant line broadening caused by the strong binding of the counterion to the cationic headgroup, often only the central line is detectable, even at elevated temperatures. acs.org Studies of the ⁸¹Br NMR signal can reveal details about the dissociation of the bromide ion from the cationic headgroup, which plays a crucial role in the structural transitions of DDAB assemblies, such as the evolution from vesicles to lamellar phases. acs.org For instance, a significant change in the ⁸¹Br signal with temperature can indicate a transition in the packing of the surfactant molecules and the release or rebinding of the counterion. acs.org

X-ray Diffraction (XRD) Analysis of DDAB Aggregates and Phases

X-ray diffraction (XRD) is an indispensable tool for characterizing the structure of DDAB aggregates and identifying the different phases it forms in aqueous systems. By analyzing the scattering of X-rays from a sample, information about the long-range order and the dimensions of the self-assembled structures can be obtained.

In the solid state, powder XRD measurements can confirm the crystalline nature of DDAB and can be used to identify different crystalline forms or hydrates. chemicalbook.com For instance, distinct diffraction patterns can reveal the existence of one or more stable crystal hydrates at low temperatures. chemicalbook.com

In aqueous dispersions, small-angle X-ray scattering (SAXS) is particularly useful for studying the larger-scale structures formed by DDAB, such as vesicles and lamellar phases. The position of the diffraction peaks in a SAXS pattern can be used to determine the repeat distance of the lamellar structure, which is the thickness of the bilayer plus the thickness of the water layer. youtube.com For example, SAXS analysis has been used to show that DDAB can form lamellar phases with repeat distances on the order of several nanometers. youtube.com

Wide-angle X-ray scattering (WAXS) provides information about the short-range order within the aggregates, such as the packing of the alkyl chains. A sharp diffraction peak in the WAXS region is indicative of a gel (Lβ) phase where the alkyl chains are in a highly ordered, all-trans configuration. youtube.com Conversely, a broad, diffuse peak is characteristic of a liquid crystalline (Lα) phase where the chains are in a more disordered, fluid-like state. oregonstate.edu

By combining SAXS and WAXS with temperature variations, the phase transitions of DDAB can be thoroughly investigated. For example, upon heating, a transition from a gel phase to a liquid crystalline phase can be observed by the disappearance of the sharp WAXS peak and a change in the lamellar repeat distance determined by SAXS. oregonstate.edu These studies have been crucial in constructing the phase diagram of the DDAB-water system, which shows the existence of various phases, including crystalline, gel, and liquid crystalline lamellar phases, depending on concentration and temperature. chemicalbook.comchemguide.co.uk

Transmission Electron Microscopy (TEM) and Cryo-TEM for Morphological Characterization

Transmission Electron Microscopy (TEM) and its cryogenic variant (Cryo-TEM) are powerful imaging techniques for visualizing the morphology of DDAB aggregates at the nanoscale. These methods provide direct evidence of the size, shape, and lamellarity of structures such as vesicles.

TEM: In conventional TEM, samples are typically dried and stained with heavy metal salts to enhance contrast. While this can provide useful morphological information, the drying process can introduce artifacts, potentially altering the structure of the aggregates.

Cryo-TEM: Cryo-TEM overcomes the limitations of conventional TEM by flash-freezing the aqueous dispersion in a thin layer of vitreous (non-crystalline) ice. This preserves the aggregates in their native, hydrated state, providing a more accurate representation of their morphology in solution. compoundchem.com Cryo-TEM studies have been instrumental in visualizing the vesicular nature of DDAB dispersions. libretexts.org The resulting images can reveal whether the vesicles are unilamellar (composed of a single bilayer) or multilamellar (composed of multiple concentric bilayers). libretexts.org Furthermore, the shape of the vesicles can be observed, with smaller vesicles often appearing spherical, while larger ones may be more oblong or faceted. libretexts.org Cryo-TEM can also be used to observe changes in morphology as a function of preparation method or the addition of other components to the dispersion. libretexts.org For example, the effect of extrusion through filters of different pore sizes on the resulting vesicle size and shape can be directly visualized. libretexts.org

Dynamic Light Scattering (DLS) for Size and Hydrodynamic Properties

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution and hydrodynamic properties of sub-micron particles, such as DDAB vesicles, in suspension.

The technique works by measuring the time-dependent fluctuations in the intensity of laser light scattered by the particles, which are undergoing Brownian motion. Smaller particles diffuse more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles diffuse more slowly, leading to slower fluctuations. By analyzing these fluctuations using an autocorrelation function, the translational diffusion coefficient (D) of the particles can be determined.

The hydrodynamic diameter (d_H) of the particles is then calculated from the diffusion coefficient using the Stokes-Einstein equation:

d_H = (k_B * T) / (3 * π * η * D)

where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

DLS is widely used to characterize the average size and polydispersity index (PDI) of DDAB vesicle preparations. The PDI is a measure of the broadness of the size distribution, with lower values indicating a more monodisperse sample. DLS studies have shown that the size of DDAB vesicles can be influenced by factors such as the method of preparation (e.g., sonication, extrusion) and the presence of additives. For example, DLS has been used to monitor the change in vesicle size upon the addition of polymers, revealing the formation of complex vesicles.

X-ray Photoelectron Spectroscopy (XPS) in DDAB Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While not as commonly used for the bulk analysis of DDAB as NMR or DSC, XPS is invaluable for studying the surface chemistry of DDAB when it is adsorbed onto a substrate or incorporated into a thin film.

XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons can be calculated, which is characteristic of each element. Small shifts in the binding energy (chemical shifts) provide information about the chemical bonding environment of the atoms.

In the context of DDAB, XPS can be used to confirm the presence of its constituent elements (carbon, nitrogen, and bromine) on a surface. For example, in studies where DDAB is used as a surface modifying agent or as a component in a composite film, XPS can verify its successful deposition. The high-resolution spectra of the N 1s and Br 3d regions are particularly informative. The N 1s peak confirms the presence of the quaternary ammonium headgroup, and its binding energy can provide insights into its interaction with the underlying substrate or other components in a mixture. Similarly, the Br 3d spectrum can be used to detect the bromide counterion at the surface.

Differential Scanning Calorimetry (DSC) for Phase Behavior Analysis

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials, particularly the phase transitions of DDAB in both its pure form and in aqueous dispersions. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of transition temperatures and the enthalpy changes associated with these transitions.

A DSC thermogram of an aqueous DDAB dispersion typically shows one or more endothermic peaks upon heating, which correspond to phase transitions of the DDAB aggregates. The main phase transition observed is the gel-to-liquid-crystalline phase transition (Lβ to Lα), which is characterized by a melting temperature (Tm). In the gel phase, the hydrocarbon chains of the DDAB molecules are in a highly ordered, all-trans conformation, while in the liquid-crystalline phase, they are in a more disordered, fluid-like state. chemguide.co.uk

The Tm of DDAB vesicles is influenced by the length of the alkyl chains and the nature of the headgroup and counterion. For DDAB, the Tm is typically observed at a lower temperature compared to its longer-chain analogue, dioctadecyldimethylammonium bromide (DODAB). DSC studies of mixtures of DDAB and DODAB have shown that DDAB can lower the Tm of DODAB, indicating the formation of mixed lipid assemblies.

In addition to the main phase transition, other thermal events can sometimes be observed in the DSC thermograms of DDAB, such as pre-transitions and sub-gel transitions, providing further details about the complex phase behavior of this surfactant. chemicalbook.com The enthalpy of the transition (ΔH), calculated from the area under the DSC peak, provides a measure of the energy required to disrupt the ordered packing of the alkyl chains and is related to the cooperativity of the transition.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for evaluating the thermal stability of chemical compounds like this compound (DDAB). TGA measures the change in mass of a sample as a function of temperature or time, providing critical information on thermal decomposition and stability. wikipedia.orgaurigaresearch.com The analysis is performed by heating a sample at a controlled rate and continuously recording its mass. openaccessjournals.com A negligible change in mass over a specific temperature range indicates the material's thermal stability within that range. wikipedia.org Any mass loss detected corresponds to phenomena such as desorption, decomposition, or oxidation. wikipedia.orgaurigaresearch.com This technique is widely used to determine the upper-temperature limit for a material's use, beyond which it begins to degrade. wikipedia.org

Differential Thermal Analysis (DTA) is a complementary technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. inflibnet.ac.infilab.fr This method detects physical and chemical changes that involve the absorption or release of heat. inflibnet.ac.in Endothermic events, such as melting or vaporization, and exothermic events, like crystallization or oxidation, are recorded as peaks in the DTA curve, known as a thermogram. inflibnet.ac.infilab.fr For DDAB, a significant thermal event is its melting point, which literature values place in the range of 157-162 °C. sigmaaldrich.comsigmaaldrich.com DTA can precisely identify this phase transition, providing key data on its thermal behavior. While TGA and DTA are distinct methods, they are often used together to provide a comprehensive thermal profile of a material. inflibnet.ac.in

Key Thermal Events for this compound

Thermal EventTechniqueTypical ObservationReported Value (°C)Citation
MeltingDTA / DSCEndothermic Peak157-162 sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
DecompositionTGAMass LossNot specified in results

Neutron Reflection Studies for Interfacial Adsorption

Neutron reflection is a powerful technique for probing the structure of surfaces and interfaces at a molecular level. nih.gov It is particularly effective for studying the adsorption of surfactants like DDAB at solid/liquid or air/liquid interfaces. nih.govresearchgate.net The method provides detailed information about the thickness, density, and composition of adsorbed layers. nih.gov

Research using neutron reflection has revealed significant details about the adsorption of DDAB on different surfaces. Studies comparing DDAB adsorption at mica/water and silica (B1680970)/water interfaces show distinct behaviors. researchgate.netnih.gov At the mica/water interface, a complete DDAB bilayer assembles at concentrations below the compound's critical micelle concentration (CMC). researchgate.netnih.gov In contrast, on an oxidized silicon crystal (silica), a complete bilayer structure is not formed until the CMC is reached. researchgate.netnih.gov At twice the CMC, a DDAB bilayer with a thickness of 24 Å, containing virtually no water, was observed on a mica surface. researchgate.net These adsorbed layers have been shown to be tenacious, resisting removal by washing or ion exchange. researchgate.netnih.gov Molecular dynamics simulations complement these experimental findings, suggesting that DDAB forms a well-ordered bilayer at the mica-water interface, with the innermost layer showing strong orientational ordering. rsc.org

Summary of Neutron Reflection Findings for DDAB Adsorption

SubstrateDDAB ConcentrationObserved Interfacial StructureLayer Thickness (Å)Citation
MicaBelow CMCComplete BilayerNot specified researchgate.netnih.gov
Mica2 x CMCComplete Bilayer (no water)24 researchgate.net
SilicaBelow CMCIncomplete LayerNot specified researchgate.netnih.gov
SilicaAt CMCComplete BilayerNot specified researchgate.netnih.gov

Elemental Analysis for Purity Assessment

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound, serving as a primary method for assessing its purity. For a synthesized batch of DDAB, elemental analysis provides experimental percentages of carbon (C), hydrogen (H), nitrogen (N), and bromine (Br). These experimental values are then compared against the theoretical percentages calculated from its chemical formula, C₂₆H₅₆BrN. sigmaaldrich.comnih.gov A close correlation between the experimental and theoretical values is a strong indicator of the sample's purity. Significant deviations would suggest the presence of impurities, such as residual solvents or by-products from the synthesis.

The theoretical elemental composition of this compound is derived from its molecular formula and the atomic weights of its constituent elements.

Theoretical Elemental Composition of this compound (C₂₆H₅₆BrN)

ElementSymbolAtomic Weight (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percentage (%)
CarbonC12.01126312.28667.59%
HydrogenH1.0085656.44812.21%
BromineBr79.904179.90417.29%
NitrogenN14.007114.0073.03%
Total 462.645 100.00%

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govwaters.com This method is exceptionally well-suited for confirming the identity and assessing the purity of compounds like DDAB. In an LC-MS analysis, the sample is first injected into an HPLC system, where DDAB is separated from potential impurities based on its physicochemical properties as it passes through a chromatography column.

Following separation, the eluent is introduced into the mass spectrometer. The DDAB molecules are ionized, and the instrument measures the mass-to-charge ratio (m/z) of the resulting ions. The primary ion detected for DDAB would be its cation, [C₂₆H₅₆N]⁺, providing unambiguous confirmation of its molecular weight and identity. The high sensitivity of LC-MS allows for the detection and quantification of trace-level impurities that might not be visible by other methods. The technique has been successfully validated and applied for the quantification of DDAB in complex matrices, such as nanoparticle formulations. plos.org

Purity Assessment and Contaminant Identification in DDAB Research

Ensuring the purity of this compound is paramount for obtaining reliable and reproducible results in research applications. A comprehensive purity assessment typically involves a suite of analytical techniques, as no single method can provide a complete profile. Commercially available DDAB often has a stated purity of approximately 98%. sigmaaldrich.comsigmaaldrich.com

The identification of contaminants is a critical aspect of this process. Contaminants can include unreacted starting materials, by-products from synthesis, or degradation products. LC-MS is a principal tool for this purpose, as it separates these impurities from the main compound and provides their molecular weights, aiding in their identification. plos.org Elemental analysis serves as a bulk purity check; deviations from the theoretical elemental percentages point to the presence of significant impurities. sigmaaldrich.com Thermal analysis techniques like TGA can quantify volatile impurities, such as residual water or organic solvents. aurigaresearch.com Together, these methods provide a detailed characterization of the DDAB sample, confirming its identity and quantifying its purity, which is essential for its use in sensitive applications like nanoparticle formulation and interfacial studies. researchgate.netplos.org

Analytical Techniques for Purity Assessment of DDAB

TechniquePurpose in Purity AssessmentType of Information ProvidedCitation
Elemental AnalysisVerifies elemental composition against theoretical values.Bulk purity based on %C, %H, %N, %Br. sigmaaldrich.comnih.gov
LC-MSConfirms molecular identity and separates/identifies impurities.Molecular weight confirmation and impurity profile. nih.govplos.org
TGAQuantifies volatile impurities like water or residual solvents.Mass loss corresponding to volatiles. wikipedia.orgaurigaresearch.com
DTA / DSCDetects thermal transitions (e.g., melting point) sensitive to impurities.Melting point depression or broadening. inflibnet.ac.infilab.fr

Self Assembly and Aggregation Behavior of Didodecyldimethylammonium Bromide in Solution

Micellization of DDAB

Didodecyldimethylammonium (B1216837) bromide (DDAB) is a cationic surfactant with a double alkyl chain structure. rsc.orgrsc.org This molecular architecture, featuring two hydrophobic tails and a hydrophilic head group, predisposes it to self-assembly in aqueous solutions. Unlike single-chain surfactants that often form spherical or rod-like micelles, DDAB has a strong tendency to form vesicles and lamellar structures due to its high Krafft point and molecular geometry. acs.orgresearchgate.net However, under certain conditions, it also forms micelles. rsc.orgrsc.org The process of micellization involves the spontaneous aggregation of surfactant monomers once a specific concentration, known as the critical micelle concentration (CMC), is exceeded. This aggregation is a thermodynamically favorable process driven by the desire to minimize the contact between the hydrophobic alkyl chains and water molecules. researchgate.netwikipedia.org

Molecular dynamics simulations and experimental studies have shown that DDAB forms various aggregate structures in solution. rsc.orgrsc.orgnih.gov While it can form well-ordered bilayer structures, it also forms micellar structures in the bulk solution. rsc.orgrsc.org The transition between these different self-assembled structures is influenced by factors such as concentration, temperature, and the presence of other substances in the solution. acs.orgresearchgate.net

Determination of Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter that characterizes the self-aggregation of surfactants. It represents the concentration at which the formation of micelles becomes significant. wikipedia.orgresearchgate.net Below the CMC, surfactant molecules exist predominantly as monomers, while above the CMC, they are in dynamic equilibrium with micelles. tainstruments.com The determination of the CMC is crucial for understanding and utilizing the properties of surfactants. Various physical properties of a surfactant solution exhibit a distinct change at the CMC, which forms the basis for its experimental determination. researchgate.netyoutube.comslideshare.net For an ionic surfactant like DDAB, several methods are commonly employed.

Surface Tension Methods

Surface tension measurement is a classic and widely used technique to determine the CMC of surfactants. researchgate.netccmb.res.in The principle behind this method is the surface activity of surfactant molecules. As amphiphiles, they tend to accumulate at the air-water interface, with their hydrophobic tails oriented away from the water, which leads to a reduction in the surface tension of the solution.

As the concentration of DDAB increases from zero, the surface tension of the aqueous solution decreases rapidly because more monomeric DDAB molecules adsorb at the surface. researchgate.net This continues until the surface becomes saturated with monomers. At this point, any further increase in the DDAB concentration leads to the formation of micelles in the bulk solution rather than further crowding at the interface. Consequently, the surface tension remains relatively constant above this concentration. researchgate.netarxiv.org The CMC is identified as the concentration corresponding to the sharp break point in the plot of surface tension versus the logarithm of the surfactant concentration. nih.govtegewa.de The Wilhelmy plate and du Noüy ring methods are common instrumental techniques for these measurements. tegewa.de

Conductance Methods

Conductometry is a reliable and straightforward method for determining the CMC of ionic surfactants like DDAB. slideshare.netnih.gov This technique relies on the change in the electrical conductivity of the solution as micelles form. youtube.comyoutube.com In a dilute solution below the CMC, DDAB, being a salt, dissociates into didodecyldimethylammonium cations (DDA+) and bromide anions (Br-). These individual ions act as charge carriers, and the specific conductivity of the solution increases almost linearly with the surfactant concentration. researchgate.net

Fluorescence Spectroscopy for CMC Determination

Fluorescence spectroscopy offers a highly sensitive method for determining the CMC. ccmb.res.innih.govresearchgate.net This technique utilizes fluorescent probes, which are molecules whose fluorescence properties (such as intensity, emission wavelength, and lifetime) are sensitive to the polarity of their microenvironment. researchgate.netrsc.org When a hydrophobic fluorescent probe is added to a surfactant solution, it will preferentially partition into the nonpolar, hydrophobic core of the micelles once they are formed.

Below the CMC, the probe resides in the highly polar aqueous environment, and its fluorescence is typically weak. As the DDAB concentration increases and surpasses the CMC, micelles form, providing a nonpolar environment for the probe to solubilize in. ccmb.res.in This transition from a polar to a nonpolar environment causes a significant change in the probe's fluorescence signal, such as a large increase in fluorescence intensity or a shift in the emission spectrum. ccmb.res.inresearchgate.net By plotting the fluorescence intensity against the surfactant concentration, the CMC can be determined from the abrupt change in the slope of the curve. rsc.org Pyrene and 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are common fluorescent probes used for this purpose. ccmb.res.inresearchgate.net

Influence of Counterions on DDAB Micellization

The nature and concentration of counterions in the solution significantly affect the micellization of ionic surfactants like DDAB. youtube.com The counterion in this case is the bromide ion (Br-). The formation of micelles is a balance between the attractive hydrophobic interactions that drive aggregation and the repulsive electrostatic interactions between the positively charged head groups of the DDAB monomers. wikipedia.org

Counterions play a crucial role in modulating these electrostatic repulsions. They are attracted to the charged surface of the micelle, a phenomenon known as counterion binding. youtube.com This binding partially neutralizes the charge of the head groups, which shields the electrostatic repulsion between them. nih.gov A higher degree of counterion binding facilitates the packing of surfactant monomers into a micelle, thus lowering the concentration required for micelle formation.

Several factors related to the counterion influence this process:

Counterion Size and Hydration: Smaller, less hydrated counterions can approach the micellar surface more closely and are more effective at neutralizing the head group charges. This leads to a lower CMC. Conversely, larger, more hydrated ions are less effective, resulting in a higher CMC. nih.govnih.gov

Counterion Valency: Multivalent counterions are much more effective at shielding electrostatic repulsions than monovalent ions. This leads to a dramatic decrease in the CMC, even at very low concentrations.

Added Salt: The addition of an electrolyte with a common counterion (e.g., sodium bromide) to a DDAB solution increases the concentration of bromide ions in the bulk. This increased concentration enhances counterion binding to the micellar surface, which further reduces the electrostatic repulsion between head groups and consequently lowers the CMC value. researchgate.net

Studies on various ionic surfactants have consistently shown that the CMC decreases as the effectiveness of the counterion in shielding charge increases. csun.edu For DDAB, changing the counterion from bromide to others, or increasing the bromide concentration through added salt, will predictably alter its CMC. acs.org

Thermodynamic Parameters of Micelle Formation

The process of micellization is a spontaneous thermodynamic event that can be described by changes in standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic). researchgate.netnih.gov These parameters provide insight into the driving forces behind micelle formation. They are related by the fundamental thermodynamic equation:

ΔG°mic = ΔH°mic - TΔS°mic

The standard free energy of micellization (ΔG°mic) is always negative for a spontaneous process like micellization. It can be calculated from the CMC value using models such as the pseudo-phase separation model. researchgate.netnih.gov For ionic surfactants, the equation is often given as:

ΔG°mic ≈ (2 - β)RT ln(CMC)

where R is the gas constant, T is the absolute temperature, and β is the degree of counterion binding to the micelle.

The enthalpy of micellization (ΔH°mic) can be determined experimentally using techniques like isothermal titration calorimetry (ITC) or by measuring the temperature dependence of the CMC via the van 't Hoff equation. tainstruments.comrsc.org The sign and magnitude of ΔH°mic indicate whether the process is exothermic or endothermic. For many surfactants, micellization is slightly endothermic at lower temperatures. researchgate.net

For DDAB, studies on similar cationic surfactants show that the micellization process is predominantly entropy-driven at lower temperatures, while at higher temperatures, the enthalpic contribution can become more significant. researchgate.net

Below is a table summarizing the typical thermodynamic behavior for cationic surfactant micellization.

Thermodynamic ParameterTypical SignDriving Force Contribution
ΔG°mic (Gibbs Free Energy)NegativeIndicates a spontaneous process.
ΔH°mic (Enthalpy)Can be small and positive (endothermic) or negative (exothermic), often temperature-dependent.Enthalpic contributions can be favorable (negative ΔH) or unfavorable (positive ΔH).
ΔS°mic (Entropy)Positive and largeOften the dominant driving force, arising from the hydrophobic effect and the release of water molecules. researchgate.netnih.gov

Vesicle and Bilayer Formation of Didodecyldimethylammonium Bromide

This compound (DDAB) is a synthetic, double-chain cationic surfactant that readily self-assembles in aqueous solutions. acs.orgsigmaaldrich.com Its molecular structure, featuring a positively charged quaternary ammonium (B1175870) head group and two twelve-carbon hydrophobic tails, drives its aggregation into complex structures, most notably vesicles and bilayers. acs.orgsigmaaldrich.comrsc.org

When dispersed in water, DDAB molecules arrange themselves to minimize the unfavorable contact between their hydrophobic tails and water molecules. This leads to the formation of bilayer structures where the hydrophobic tails are shielded within the core, and the hydrophilic headgroups are exposed to the aqueous environment. rsc.org These bilayers can then close upon themselves to form spherical structures known as vesicles. researchgate.net The formation of these aggregates is a spontaneous process driven by the hydrophobic effect. researchgate.net

Formation of Bilayer Structures as Membrane Models

Due to their structural similarity to the lipid bilayers of biological cell membranes, DDAB bilayers serve as valuable model systems. nih.gov These synthetic membranes are useful for studying various biological processes and mechanisms, such as endocytosis and the stability of hydrophobic drugs. nih.gov The formation of DDAB bilayers is not limited to vesicular structures; they can also exist as planar sheets or more complex hierarchical arrangements. nih.govnih.gov

Recent research has revealed the formation of a unique "lamellae-in-lamellae" structure in the DDAB/water binary system at DDAB mass concentrations between 50% and 70%. nih.gov This hierarchical structure consists of inner lamellae embedded within outer lamellae, with their normal vectors oriented perpendicularly to each other. nih.gov The formation of this complex architecture is attributed to the enhanced hydrophilicity and rigidity conferred by the short tails of the DDAB surfactants, which promotes the formation of the inner lamellae. nih.gov

The interaction of DDAB with surfaces has also been investigated. Molecular dynamics simulations have shown that DDAB can form well-ordered bilayer structures on surfaces like mica through an ion-exchange mechanism. rsc.org In this process, the cationic DDAB molecules replace the potassium ions on the mica surface, leading to a highly ordered innermost layer and a more disordered outermost layer. rsc.org

Factors Influencing Vesicle Size and Stability

The size and stability of DDAB vesicles are influenced by several factors, including preparation method, temperature, and the presence of other molecules.

Preparation Method:

Mechanical Agitation: Simple dispersion of DDAB in water with mechanical agitation can lead to the formation of liposomes, also known as vesicles. researchgate.net

Sonication: Initially sonicated, non-equilibrium DDAB vesicles can be used to prepare catanionic mixtures with sodium dodecyl sulfate (B86663) (SDS), resulting in essentially unilamellar vesicles. acs.orgbgu.ac.il These vesicles are characterized by a large size range (0.1–5 μm) and high polydispersity. acs.orgbgu.ac.il

Temperature:

Temperature plays a crucial role in the stability and phase behavior of DDAB vesicles. rsc.org At low temperatures, DDAB can form a gel phase (Lβ), which is a lamellar phase with highly decreased fluidity. rsc.org The transition from this gel phase to a more fluid liquid-crystalline phase (Lα) is a key factor in vesicle stability. rsc.org

Additives:

Oppositely Charged Surfactants: The addition of an anionic surfactant like sodium dodecyl sulfate (SDS) to DDAB dispersions significantly extends the single-phase vesicle region. acs.orgbgu.ac.il The interaction between DDAB and SDS is influenced by an interplay of electrostatic and packing effects. acs.orgbgu.ac.il

Counterions: The nature of the counterion can affect vesicle size. For instance, in similar dioctadecyldimethylammonium systems, bromide counterions lead to the formation of the largest vesicles due to having the smallest zeta potential. nih.gov

Hydrolyzable Counterions: The self-assembly of DDAB is strongly affected by hydrolyzable counterions such as phosphate, oxalate, and carbonate. acs.org Depending on the pH of the system, these counterions can stabilize an extended isotropic micellar solution region. acs.org

Factors Influencing DDAB Vesicle Properties

FactorInfluence on Vesicle PropertiesReference
Preparation Method (e.g., Sonication)Can produce large (0.1–5 μm), highly polydisperse, unilamellar vesicles when mixed with SDS. acs.orgbgu.ac.il
TemperatureDictates the phase of the bilayer (gel vs. fluid), which affects vesicle stability and fluidity. rsc.org
Addition of SDSExtends the single-phase region for vesicles. acs.orgbgu.ac.il
Counterion TypeAffects vesicle size; bromide ions can lead to larger vesicles. nih.gov
Hydrolyzable Counterions (e.g., phosphate, carbonate)Can stabilize micellar solutions over vesicle dispersions depending on pH. acs.org

Structural Transitions between Vesicles and Lamellar Liquid Crystals

DDAB-water systems exhibit temperature-dependent structural transitions, particularly from a state of coexisting multilayer vesicles and lamellar liquid crystals to a more uniform lamellar phase. acs.org

At lower temperatures, DDAB in water can form a phase (Lα1) where lamellar liquid crystals coexist with multilayer vesicles. acs.org As the temperature increases, a structural transition occurs, leading to a more ordered and seemingly homogeneous lamellar phase (Lα2). acs.org This transition is influenced by the dissociation of the bromide counterion, which plays a significant role in unsettling the vesicle arrangement in the temperature range of 30–50 °C. acs.org Between 60–85 °C, the charged bilayers evolve into a regular lamellar packing. acs.org

Only at high temperatures does DDAB form a monophasic lamellar liquid crystalline structure across the entire composition range. acs.org The critical points for this transition are around 74 °C in H₂O and 84 °C in D₂O. acs.org The difference is attributed to the higher energy associated with the O-D···O bond in heavy water, which increases the transition temperature. acs.org

Microcalorimetric Studies of DDAB Aggregate Interactions

Isothermal titration microcalorimetry has been employed to measure the enthalpies of interaction between DDAB and other molecules, providing thermodynamic insights into the aggregation processes. acs.org

In studies involving the interaction between DDAB and SDS at 298.15 K, several key enthalpic values have been determined:

The enthalpy of interaction between DDAB micelles and SDS was found to be -29.53 kJ/mol. acs.org

The enthalpy of formation for the crystalline DDA⁺SDS⁻ salt was -125.8 kJ/mol. acs.org

The enthalpy of vesicle formation in the DDAB-SDS system was 41.23 kJ/mol. acs.org

The enthalpy for the transition from vesicles to SDS-rich micelles was determined to be 32.10 kJ/mol. acs.org

These calorimetric measurements, in conjunction with techniques like transmission electron microscopy and turbidity measurements, help to elucidate the phase behavior of DDAB-containing mixtures. acs.org

Phase Behavior of DDAB-Water Systems

The phase behavior of the this compound (DDAB)-water system is complex, featuring multiple phases depending on concentration and temperature. acs.org An improved equilibrium phase diagram has been determined over a broad concentration range (3-100 wt% DDAB). nih.gov

At room temperature, solid DDAB exists as a zero-hydrate and begins to decompose above 90 °C. rsc.orgnih.gov Below its chain melting temperature, DDAB bilayers can exist in a coagel, subgel, or gel phase depending on concentration and temperature. nih.gov

Equilibrium Phase Diagrams

The equilibrium phase diagram of the DDAB-water system reveals the stability of different phases as a function of temperature and composition. acs.org

At 25 °C, the DDAB-water system exhibits two distinct lamellar phases: acs.org

A dilute (or swollen) lamellar phase (D1) that exists between 3 and 30 wt% of DDAB. acs.org

A concentrated (or collapsed) lamellar phase (D2) found between 83 and 91 wt% of DDAB, with a d-spacing of approximately 3.2 nm. acs.org

At low temperatures, specifically below 14.1 °C, the equilibrium phase for DDAB concentrations greater than 3 wt% is a coexistence region of surfactant hydrate (B1144303) crystals and water (XWn + W). nih.gov As the temperature increases, these crystal hydrates gradually melt into the fluid lamellar phase (Lα), creating a narrow coexistence region (XWn + Lα) in the phase diagram. nih.gov

The transition from a frozen lamellar phase (Lβ) to the fluid lamellar phase (Lα) has been suggested to occur at 16 °C across all concentrations, with this melting temperature coinciding with the Krafft temperature determined in dilute systems. nih.gov

Equilibrium Phases of the DDAB-Water System at 25 °C

PhaseDDAB Concentration (wt%)DescriptionReference
Dilute Lamellar (D1)3 - 30A swollen lamellar phase. acs.org
Concentrated Lamellar (D2)83 - 91A collapsed lamellar phase with a d-spacing of ~3.2 nm. acs.org

Polymorphism and Liquid Crystalline Phases

This compound (DDAB) exhibits complex polymorphic behavior, characterized by the presence of multiple distinct phases depending on temperature. tandfonline.comtandfonline.com Investigations using differential scanning calorimetry (DSC), X-ray diffraction (XRD), and optical microscopy have revealed that upon heating, DDAB transitions from a crystalline solid phase to two separate liquid crystalline phases before becoming an isotropic liquid. tandfonline.comtandfonline.com Upon cooling from the melt, a third, additional liquid crystalline phase appears. tandfonline.com

The liquid crystalline structures of DDAB are identified as highly ordered and layered. tandfonline.comtandfonline.com The high-temperature liquid crystal phase that forms just below the transition to the isotropic liquid has been identified as a Smectic B (SmB) phase, which is a highly ordered smectic phase with hexagonal packing of molecules within the layers. tandfonline.com The crystalline state, particularly when formed by cooling from the melt, can show a complex polymorphism with several metastable crystal forms coexisting, which can make the crystal-to-liquid crystal transition difficult to detect unambiguously. tandfonline.com

Influence of Temperature and Thermal History on Phase Transitions

The phase transitions of this compound (DDAB) are significantly influenced by temperature and the material's thermal history. tandfonline.com The temperatures at which transitions occur, and the very nature of the phases present, can be altered by the heating and cooling cycles applied to the sample. tandfonline.com For instance, on heating, DDAB shows two liquid crystal-related phase transitions: one at approximately 55°C, corresponding to the melting of the crystal into a liquid crystal, and another at about 70°C, representing a liquid crystal-to-liquid crystal transformation. tandfonline.com However, upon cooling, an additional phase emerges between roughly 70°C and 60°C that is not observed during the heating cycle. tandfonline.com

Thermal history, including processing and handling, can build stresses into the material that are released when it is heated through its glass transition, appearing as a weak endothermic event. In DDAB-water systems, the transition from a state of coexisting vesicles and lamellar crystals to a more uniform lamellar phase is temperature-dependent. acs.org This transition is believed to occur in two main steps: between 30-50°C, the dissociation of bromide ions plays a key role in disrupting the vesicle structures, and in the 60-85°C range, the charged bilayers reorganize into a regular lamellar packing. acs.org Furthermore, the solvent isotope can affect these transitions; the critical temperature for forming a monophasic lamellar structure is around 74°C in H₂O but increases to about 84°C in D₂O. acs.org

The following table, based on differential scanning calorimetry (DSC) data, summarizes the observed phase transitions upon heating.

TransitionApproximate Temperature (°C)Description
Crystal to Liquid Crystal~ 55°CMelting of the solid crystalline phase into a liquid crystalline phase. tandfonline.com
Liquid Crystal to Liquid Crystal~ 70°CTransformation between two different liquid crystalline phases. tandfonline.com
Liquid Crystal to Isotropic Liquid> 70°CTransition to a disordered, isotropic liquid state. tandfonline.comtandfonline.com

Note: Transition temperatures are approximate and can be influenced by factors like scan rate and thermal history.

Coexistence of Lamellar Phases and Microstructures

In aqueous solutions, this compound (DDAB) is known to form coexisting lamellar phases and other microstructures. acs.org At room temperature, DDAB can form two different stable microstructures, suggesting two distinct minima in the self-association energy that satisfy different molecular packing requirements. acs.org This leads to the coexistence of vesicles (where the packing parameter v/al is between 0.5 and 1) and lamellae (where v/al is approximately 1). acs.org

Nuclear Magnetic Resonance (NMR) studies have identified a temperature-dependent structural transition in the DDAB-D₂O system from a phase designated Lα1 to a more ordered Lα2 phase. acs.org The Lα1 phase is characterized by the coexistence of lamellar liquid crystals and multilayer vesicles. acs.org As the temperature increases, this transforms into the apparently homogeneous Lα2 lamellar phase. acs.org

More recent research has uncovered an even more complex hierarchical structure within the DDAB/water binary system, described as a "lamellae-in-lamellae" phase. nih.gov This novel self-assembled structure consists of a lamellar arrangement with a shorter periodic length (inner lamellae) embedded within a lamellar phase that has a longer periodic length (outer lamellae). nih.gov The normal vectors of these two distinct lamellar regions are oriented perpendicularly to each other. nih.gov This intricate arrangement is attributed to the molecular structure of DDAB, where shorter tails enhance hydrophilicity and rigidity, facilitating the formation of the inner lamellae, which are then shielded from the aqueous environment by the outer lamellar monolayers. nih.gov It is also possible to have a lamellar phase coexist with an organogel network, where the self-assembly of the surfactant and the gelator molecules occur orthogonally without significant disturbance to each other's structure. nih.gov

Interactions of DDAB with Other Surfactants and Amphiphilic Systems

Catanionic Mixtures (e.g., DDAB with SDS)

When the cationic surfactant this compound (DDAB) is mixed with an anionic surfactant like Sodium dodecyl sulfate (SDS) in water, the resulting catanionic mixture exhibits novel phase behavior not seen in the individual components. bgu.ac.ilscispace.com These systems are of significant interest due to their ability to spontaneously form stable vesicles at high dilution. bgu.ac.ilscispace.com

Detailed studies of the SDS-DDAB-water system have identified isotropic vesicular phases in both the anionic-rich (SDS-rich) and cationic-rich (DDAB-rich) regions of the phase diagram. bgu.ac.ilbgu.ac.il The formation of these structures is driven by the strong electrostatic interactions between the oppositely charged surfactant headgroups, which significantly alters their packing parameters and aggregation behavior. In the SDS-rich region, a clear evolution from mixed micelles to vesicles is observed as the molar ratio of DDAB increases towards equimolarity. bgu.ac.il Similarly, on the DDAB-rich side, the addition of SDS extends the single-phase vesicle region significantly, creating a distinct lobe in the phase diagram. bgu.ac.ilacs.org

Formation of Mixed Micelles and Vesicles

The self-assembly in catanionic mixtures of this compound (DDAB) and Sodium dodecyl sulfate (SDS) leads to the formation of various aggregates, primarily mixed micelles and vesicles. bgu.ac.ilnih.gov The transition between these structures is highly dependent on the mixing ratio of the two surfactants. bgu.ac.il At compositions rich in one surfactant, the system may favor mixed micelles, but as the mixture approaches a 1:1 molar ratio, there is a strong tendency for spontaneous vesicle formation. bgu.ac.il

In the DDAB-rich region of the phase diagram, the addition of SDS promotes the formation of vesicles that are essentially unilamellar (composed of a single bilayer). bgu.ac.ilacs.org These vesicles are characterized by their large size and high polydispersity, with diameters ranging from 0.1 to 5 micrometers, as visualized by cryo-transmission electron microscopy (cryo-TEM) and light microscopy. bgu.ac.ilacs.org The formation of vesicles in these mixed systems is a synergistic effect, as DDAB itself tends to form bilayer structures like vesicles and lamellar phases in water, and the addition of the oppositely charged SDS modulates the curvature and stability of these aggregates. acs.org

The table below summarizes the types of aggregates typically observed in the DDAB-SDS-water system at different compositional regions.

Compositional RegionDominant Aggregate StructuresKey Characteristics
SDS-RichMixed Micelles, VesiclesTransition from micelles to vesicles as DDAB fraction increases. bgu.ac.il
DDAB-RichVesiclesSpontaneous formation of large, polydisperse, unilamellar vesicles. bgu.ac.ilacs.org
Near EquimolarVesicles, PrecipitatesStrong tendency for spontaneous vesicle formation; precipitation can occur. bgu.ac.ilnih.gov

Mechanisms of Action and Interfacial Phenomena of Didodecyldimethylammonium Bromide

Surface Activity and Interfacial Tension Reduction

As a surfactant, DDAB readily adsorbs at interfaces, orienting itself to minimize the free energy of the system. This adsorption significantly alters the interfacial properties, most notably reducing the interfacial tension between two immiscible phases. The efficiency and effectiveness of DDAB as a surface-active agent are dictated by its concentration, the nature of the interface, and the surrounding medium.

In aqueous solutions, DDAB molecules exist as individual ions at low concentrations. As the concentration increases, they begin to aggregate at the surface. Upon reaching a specific concentration, known as the critical micelle concentration (CMC), the bulk solution becomes saturated with monomers, and the molecules begin to form organized aggregates called micelles. The CMC for DDAB is reported to be approximately 0.08 mM, and studies have shown no minimum in the surface tension curve before the CMC, which indicates a high purity of the compound. nih.gov Some investigations have noted two distinct break points in the surface tension isotherm of DDAB, which are attributed to the formation of micelles and then vesicles at higher concentrations. mdpi.com

PropertyValueSource(s)
Critical Micelle Concentration (CMC) ~0.08 mM nih.gov
First Break Point (Micelle Formation) ~6.3 x 10⁻⁵ mol kg⁻¹ mdpi.com
Second Break Point (Vesicle Formation) ~15.8 x 10⁻⁵ mol kg⁻¹ mdpi.com

DDAB's behavior differs between the air/water and oil/water interfaces due to the distinct nature of the non-aqueous phase.

At the air/water interface , DDAB molecules arrange themselves with their hydrophobic tails oriented towards the air and their hydrophilic heads in the water. This arrangement disrupts the cohesive energy of water molecules at the surface, thereby reducing surface tension. mdpi.comresearchgate.net

At the oil/water interface , the hydrophobic tails of the DDAB molecules can penetrate the oil phase, leading to a more significant reduction in interfacial tension (IFT). researchgate.net Research on the DDAB/water/alkane system has demonstrated its capability to lower the IFT to values as low as 5 x 10⁻³ dyn/cm. nih.gov This strong interaction is crucial for the formation and stabilization of emulsions. In water-in-oil microemulsions stabilized by DDAB, the surfactant forms a liquid-like film with a thickness of 11-12 Å, where the area per headgroup at the water interface is between 56-61 Ų. nih.gov The adsorption mechanism for surfactants at these interfaces is often controlled by a combination of diffusion and kinetic factors. researchgate.net

The different interactions at these interfaces (hydrophobic interactions with oil versus the lack thereof with air) can affect the orientation, packing, and subsequent desorption behavior of the surfactant molecules. nih.gov

DDAB is widely used to modify the surface of nanoparticles, fundamentally altering their interfacial properties and stability in aqueous media. When used as a stabilizer during the synthesis of gold nanoparticles (AuNPs), DDAB forms a protective bilayer structure on the particle surface. nih.gov This bilayer imparts a positive surface charge, which prevents aggregation through electrostatic repulsion and renders the nanoparticles stable and hydrophilic. nih.govresearchgate.net

The presence of DDAB can significantly enhance the interfacial activity of nanoparticles. For instance, studies involving ZnO nanoparticles have shown that while the nanoparticles alone have little effect on interfacial tension, their combination with a cationic surfactant leads to a synergistic effect, greatly improving the mixed system's ability to lower IFT at the oil/water interface. nih.govresearchgate.net This occurs because both the surfactant and the nanoparticles adsorb at the interface. nih.gov The DDAB molecules can adsorb onto the ZnO nanoparticle surfaces, and this combined entity exhibits enhanced interfacial activity. researchgate.net This principle is also applied to improve the stability of complexes, such as those between nanoparticles and DNA, where the DDAB coating provides a stable, positively charged surface for interaction.

Interactions with Charged Surfaces and Biomolecules

The cationic nature of DDAB governs its strong interaction with negatively charged surfaces, a principle that is fundamental to its adsorption on various inorganic substrates. This interaction is often electrostatic, leading to the formation of well-defined adsorbed layers.

DDAB readily adsorbs from aqueous solutions onto negatively charged inorganic surfaces like mica, silica (B1680970), and zinc oxide (ZnO). The primary driving force is an ion-exchange mechanism, where the cationic DDAB molecules replace naturally occurring inorganic cations (like K⁺ on mica) at the surface. researchgate.net

Mica: As a molecularly smooth substrate with a well-defined negative charge, mica is a model surface for studying surfactant adsorption. DDAB has been shown to form a complete, uniform bilayer on mica at concentrations even below its CMC. nih.govnih.gov

Silica: On oxidized silicon (silica), which also carries a negative surface charge in aqueous solutions, DDAB adsorption also occurs. However, studies show that a complete bilayer structure on silica may not form until the concentration reaches the CMC, highlighting differences in the interaction compared to mica. nih.gov

ZnO: Zinc oxide nanoparticles, which can possess a negative surface charge depending on the pH, also interact with DDAB. The adsorption of DDAB onto ZnO surfaces has been studied to understand how it modifies the nanoparticles' interfacial behavior, with zeta potential measurements confirming the adsorption of the cationic surfactant. researchgate.net

On substrates like mica and silica, DDAB self-assembles into a distinct bilayer structure. researchgate.netnih.gov This formation is a spontaneous process driven by the reduction in Gibbs free energy. researchgate.net

Molecular dynamics simulations and neutron reflection experiments have provided detailed insights into this structure. On mica, DDAB forms a well-ordered bilayer. The inner layer, directly interacting with the mica surface, shows strong orientational ordering with the cationic headgroups facing the substrate and the hydrophobic tails pointing away. The outer layer is more disordered, with its hydrophobic tails interdigitating with those of the inner layer and its headgroups facing the bulk aqueous solution. researchgate.net The thickness of DDAB bilayers adsorbed on silica nanoparticles has been estimated to be between 2.7 and 2.9 nm. researchgate.net

SubstrateAdsorbed StructureFormation ConcentrationEstimated ThicknessSource(s)
Mica Complete, well-ordered bilayerBelow CMCNot specified nih.govresearchgate.netnih.gov
Silica Complete bilayerAt CMC~2.7 - 2.9 nm researchgate.netnih.gov

This bilayer formation effectively reverses the surface charge from negative to positive and transforms the surface from hydrophilic to hydrophobic.

The adsorbed bilayer of DDAB on surfaces like mica and silica is known to be tenacious. nih.gov Attempts to remove the complete bilayer by simply washing with water are often unsuccessful. nih.gov This strong binding is attributed to the cooperative effects of electrostatic attraction between the cationic headgroups and the negative substrate, and the hydrophobic interactions between the alkyl chains within the bilayer.

Effective removal of the adsorbed DDAB layer often requires specific chemical intervention. It has been demonstrated that an anionic surfactant, such as sodium dodecylsulfate (SDS), can remove the cationic DDAB layer, but only when the anionic surfactant is present at a concentration above its own CMC, allowing its micelles to solubilize the bilayer. researchgate.net In contrast, non-ionic surfactants have been found to be ineffective at removing the DDAB layer, although they may incorporate to some degree into the existing bilayer structure. researchgate.net

Interaction with Biological Membranes and their Properties

Didodecyldimethylammonium (B1216837) bromide (DDAB), a synthetic cationic surfactant, is known for its ability to form bilayer structures reminiscent of the phospholipids (B1166683) that constitute biological membranes. rsc.org This mimicry allows DDAB to serve as a valuable model system for studying membrane dynamics and interactions. The positively charged quaternary ammonium (B1175870) head group of DDAB is a key feature, governing its stability and its interactions with negatively charged biological entities. nih.gov

The interaction of substances with lipid bilayers, such as those formed by DDAB, is a complex process influenced by factors like the physical state of the bilayer, and the size, hydrophobicity, and charge of the interacting molecules. nih.gov The incorporation of various molecules into DDAB bilayers can perturb the arrangement of the lipids, thereby modulating the dynamical and phase behavior of the membrane. nih.gov

Influence on Membrane Fluidity and Permeability

Membrane fluidity is a critical property that affects various cellular processes, including the movement of proteins and lipids, membrane curvature, and transport across the membrane. gatech.edu The fluidity of a lipid bilayer is influenced by several factors, including temperature, the nature of the fatty acid tails of the lipids, and the presence of molecules like cholesterol. gatech.edukhanacademy.org Longer and saturated fatty acid tails lead to more rigid membranes with reduced fluidity and permeability, while unsaturated fatty acids with their bent chains increase fluidity by preventing tight packing. gatech.eduyoutube.com

The interaction of DDAB with biological membranes can significantly influence their fluidity and permeability. As a surfactant, DDAB can alter the packing of lipids within the membrane. This disruption can lead to an increase in membrane fluidity. However, the precise effect depends on the concentration of DDAB and the initial state of the membrane. Studies on artificial vesicles have shown a direct correlation between membrane fluidity and permeability to water and small nonionic solutes; lower fluidity corresponds to lower permeability. nih.gov Conversely, proton permeability shows a weaker correlation with fluidity, suggesting a different transport mechanism. nih.gov

The dynamic nature of lipid membranes, with motions ranging from individual molecular movements to collective modes, is crucial for functions like cell signaling and selective permeability. nih.gov The dynamics of a DDAB membrane are strongly dependent on its physical state, which can include coagel, gel, and fluid phases. nih.govdoaj.orgresearchgate.net The lateral diffusion of lipids is significantly faster in the more disordered fluid phase compared to the ordered phases. doaj.org

DDAB as a Model System for Biological Membranes

Due to its ability to self-assemble into stable bilayer vesicles at very low concentrations, DDAB is widely used as a model for biological membranes. rsc.org These synthetic membranes provide a simplified and controlled environment to study complex biological processes. The structural and dynamical properties of DDAB membranes, including their phase behavior, have been extensively investigated using techniques like neutron scattering and molecular dynamics simulations. nih.govdoaj.orgresearchgate.net

The relatively small head group of DDAB compared to natural phospholipids is a distinguishing feature. nih.gov The nature of the counterion associated with the quaternary ammonium head group also plays a role in the properties of the DDAB vesicles. For instance, bromide counterions result in vesicles with the smallest zeta potential and consequently the largest size. nih.gov The counterion also affects the phase behavior and the softness of the bilayer. nih.gov

The table below summarizes key properties of DDAB as a model membrane system:

PropertyDescriptionReferences
Structure Forms bilayer vesicles similar to biological membranes. rsc.org
Phase Behavior Exhibits coagel, gel, and fluid phases with hysteresis between heating and cooling cycles. nih.govdoaj.orgresearchgate.net
Dynamics Lipid dynamics are phase-dependent, with faster lateral diffusion in the fluid phase. doaj.org
Counterion Effect The type of counterion influences vesicle size, zeta potential, and bilayer softness. nih.gov

Binding and Complexation with Biomolecules

The cationic nature of DDAB facilitates its interaction with a variety of negatively charged biomolecules. nih.gov This property is central to many of its applications, particularly in the fields of drug and gene delivery.

DNA Binding and Gene Delivery Applications

DDAB is a well-established component of cationic liposomes used for the delivery of nucleic acids like DNA and RNA. cd-bioparticles.net The positively charged DDAB liposomes can electrostatically interact with and encapsulate negatively charged nucleic acids, forming stable complexes. creative-biostructure.com This encapsulation protects the genetic material from degradation and facilitates its delivery into cells. cd-bioparticles.net

The delivery process can occur through two main mechanisms: endocytosis or direct fusion with the cell membrane. Fusion of the cationic liposome (B1194612) with the negatively charged cell surface allows for the direct delivery of the nucleic acid into the cytoplasm, bypassing the endosomal-lysosomal pathway that can lead to degradation. DDAB-based liposomes have been shown to effectively deliver genetic material to a variety of cell types, including those that are typically difficult to transfect. cd-bioparticles.net The efficiency of gene silencing using siRNA has also been demonstrated with hybrid nanoparticles containing DDAB. nih.gov

The table below highlights key aspects of DDAB in DNA binding and gene delivery:

FeatureDescriptionReferences
Mechanism of Binding Electrostatic interaction between positively charged DDAB and negatively charged nucleic acids. creative-biostructure.com
Complex Formation Forms stable liposome-DNA/RNA complexes (lipoplexes).
Cellular Uptake Occurs via endocytosis or membrane fusion.
Applications Gene therapy, drug delivery, and vaccine development. cd-bioparticles.net
Protein Interactions and Conformational Changes

The interaction of proteins with surfaces, including lipid bilayers, is a fundamental process in many biological and technological areas. nih.gov These interactions can lead to changes in the protein's conformation, which can in turn affect its function. nih.govnih.gov The binding of a protein to a surface like a DDAB vesicle can be driven by various forces, including electrostatic interactions. nih.gov

DDAB's ability to simulate the natural environment of biomolecules makes it useful in applications like protein electrochemistry and biosensors. rsc.org Adsorption of proteins onto DDAB surfaces can induce conformational changes. nih.gov These changes can range from minor perturbations to significant unfolding, potentially exposing previously hidden regions of the protein and facilitating protein-protein interactions or aggregation. nih.gov For instance, studies with bovine serum albumin have shown that dimer formation can occur upon heating, prior to protein melting, and that higher ionic strength can enhance this effect. rsc.org

Enzyme Activity Modulation (e.g., Catalase)

The interaction of surfactants with enzymes can lead to modulation of their activity. This can occur through various mechanisms, including direct binding to the active site or inducing conformational changes that affect catalysis.

While specific studies on the direct interaction of DDAB with catalase are not prevalent in the provided search results, the general principles of surfactant-enzyme interactions can be inferred. For example, the surfactant sodium dodecyl sulfate (B86663) (SDS) has been shown to interact with catalase. nih.gov At certain concentrations, SDS can bind to the interface of the catalase molecule without directly affecting the active site. However, at higher concentrations, it can interact with key residues, leading to a decrease in enzyme activity. nih.gov It is plausible that DDAB, as a cationic surfactant, could also modulate the activity of enzymes like catalase through similar mechanisms of binding and induction of conformational changes. The activity of catalase itself is known to be regulated in response to factors like oxidative stress and during developmental processes. nih.gov

Applications and Functional Materials Involving Didodecyldimethylammonium Bromide

Applications in Nanomaterial Synthesis and Stabilization

DDAB is a key component in the bottom-up fabrication of various nanostructures. Its role extends from the direct synthesis of nanoparticles to serving as a stabilizing and templating agent, enabling the construction of complex nanomaterials with precisely controlled properties.

Synthesis of Metal Nanoparticles (e.g., Gold Nanoparticles)

DDAB is effectively used in the synthesis of metal nanoparticles, particularly gold nanoparticles (AuNPs). researchgate.net A common method involves the in situ chemical reduction of a gold precursor, such as tetrachloroauric acid (HAuCl₄), with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an aqueous solution containing DDAB. researchgate.netrsc.orgnih.gov The resulting DDAB-protected AuNPs are both stable and hydrophilic. researchgate.netrsc.orgnih.gov Characterization using UV-vis spectroscopy confirms the formation of AuNPs, typically showing a plasmon resonance peak around 521 nm. researchgate.net The presence of DDAB is crucial in this process, as it forms a protective bilayer around the gold core, which imparts stability and a positive surface charge to the nanoparticles. nih.gov This method is noted for being straightforward and conducted in water under mild conditions.

Role as a Stabilizing Agent and Template in Nanomaterial Fabrication

The primary function of DDAB in nanomaterial fabrication is as a capping and stabilizing agent. Nanoparticles in solution are prone to aggregation due to van der Waals forces, which reduces their specific surface area and effectiveness. DDAB prevents this by forming a bilayer structure on the nanoparticle surface. nih.gov This protective coating is anchored via electrostatic interactions between the positively charged ammonium (B1175870) groups of DDAB and the nanoparticle surface.

Studies using Fourier transform infrared spectroscopy (FTIR) have shown that the DDAB molecules on the surface of AuNPs arrange into an ordered bilayer, which is responsible for the nanoparticles' stability and positive surface charge. researchgate.netnih.gov This bilayer structure not only provides colloidal stability but can also influence the nanoparticle's size during synthesis by affecting the reduction process. Furthermore, coating AuNPs with DDAB has been shown to increase the stability of their complexes with DNA, a critical factor for applications in gene delivery. nih.gov

Fabrication of Multilayers via Layer-by-Layer Assembly

The positive surface charge imparted by the DDAB coating on nanoparticles is instrumental in the fabrication of multilayered thin films using the layer-by-layer (LbL) assembly technique. rsc.orgnih.gov This method relies on the sequential adsorption of materials with alternating charges.

For instance, positively charged DDAB-stabilized AuNPs can be assembled with an anionic polyelectrolyte, such as poly(sodium 4-styrenesulfonate) (PSS), onto a substrate. rsc.orgnih.gov The process involves immersing a substrate, often pre-coated with a cationic polymer like poly(ethylenimine) to create an initial positive charge, into alternating solutions of the anionic PSS and the cationic DDAB-AuNPs. nih.gov This electrostatic attraction builds up a multilayered film, denoted as (PSS/AuNP)n, where 'n' is the number of bilayers. rsc.orgnih.gov Similarly, this technique has been used to assemble films of DDAB and the protein hemoglobin (Hb), which is negatively charged at a pH of 9.0. The resulting {DDAB/Hb}n films demonstrate stable electroactivity, indicating that the protein retains its native structure within the film.

Synthesis of Porous Carbon Materials

DDAB also functions as a soft template in the synthesis of porous carbon materials. In this role, the surfactant directs the structure of the resulting material, enabling precise control over its morphology. Research has demonstrated the successful synthesis of a series of bowl-shaped porous carbon materials using DDAB as a soft template agent. By adjusting the amount of DDAB and the solvent composition (e.g., water/ethanol ratio), the size and structure of the carbon materials can be accurately controlled. The resulting materials exhibit desirable properties such as a high specific surface area (up to 1,380.20 m²/g) and a large pore volume (1.27 cm³/g), which are beneficial for applications like high-performance supercapacitors.

Perovskite Quantum Dot (PeQD) Surface Modification

In the field of optoelectronics, DDAB is used for the surface modification of perovskite quantum dots (PeQDs) to enhance their performance and stability. PeQDs often suffer from surface defects that can lead to non-radiative recombination, reducing their light-emitting efficiency. DDAB is employed to passivate these surface defects.

In the case of blue-emitting CsPbClₓBr₃₋ₓ PeQDs, treatment with DDAB leads to ligand exchange on the quantum dot surface, which can improve the photoluminescence quantum yield (PLQY), enhance crystallization, and allow for the fine-tuning of the emission wavelength. The DDAB modification also results in a more uniform particle size distribution, leading to the formation of smoother, higher-quality PeQD films. For CsPbBr₃ nanocrystals, incorporating DDAB improved the PLQY from 70% to 96% and enhanced carrier transport ability. This passivation strategy has led to the fabrication of PeQD-based light-emitting diodes (LEDs) with significantly improved brightness and external quantum efficiency (EQE).

Pharmaceutical and Biomedical Applications

The unique properties of DDAB, particularly its cationic nature and ability to form liposome-like vesicles, make it a valuable compound in pharmaceutical and biomedical research. nih.gov It is extensively used in drug delivery research, membrane biophysics, and the formulation of nanostructured carriers.

DDAB is a key component in the development of delivery systems for therapeutic molecules, including drugs and nucleic acids like DNA and siRNA. nih.gov Its positive charge facilitates interaction with and transport of negatively charged molecules such as DNA and RNA. nih.gov Coating gold nanoparticles with DDAB has been shown to dramatically increase the stability of DDAB-DNA complexes, which is crucial for effective gene delivery.

In the context of cancer therapy, DDAB-coated nanostructured lipid carriers (NLCs) have been developed. These DDAB-coated NLCs show enhanced physical stability and, importantly, demonstrate increased uptake by human glioblastoma cancer cells (U87MG) and a reduction in their viability. This suggests a dual role for DDAB: as a stabilizing agent for the nanoparticle formulation and as an active component that enhances the therapeutic effect. Furthermore, DDAB has been shown to induce apoptosis (programmed cell death) in several tumor cell lines, with leukemia cells being particularly sensitive.

DDAB is also utilized to improve the anchoring of gold nanoparticles onto the surface of liposomes, creating systems for triggered drug release. The inclusion of DDAB in the liposome (B1194612) bilayer facilitates this anchoring process, which in turn enhances the release of encapsulated contents in response to stimuli like temperature changes. Additionally, DDAB has been investigated for its antimicrobial properties and as a potential disinfectant against pathogens found in animal farms. nih.gov

Drug Delivery Systems

The application of DDAB in drug delivery systems is primarily centered on its ability to form nanoparticles and vesicles that can encapsulate and transport therapeutic agents.

Nanoparticle-Based Drug Carriers (e.g., PLGA Nanoparticles)

DDAB is utilized as a stabilizer in the formulation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which are biodegradable and biocompatible polymers widely used in drug delivery. researchgate.net The inclusion of DDAB imparts a positive surface charge to the PLGA nanoparticles. nih.gov This positive charge enhances the interaction of the nanoparticles with negatively charged biological membranes, which can lead to improved cellular uptake. nih.gov

Research has focused on optimizing the preparation of DDAB-stabilized PLGA nanoparticles to overcome issues such as agglomeration in the presence of electrolytes. nih.gov Studies have successfully produced monodisperse DDAB-stabilized PLGA nanoparticles with diameters around 100 nm. nih.gov These nanoparticles have been investigated for the oral delivery of drugs like diclofenac, aiming to enhance bioavailability and reduce side effects. researchgate.netplos.org The solvent-evaporation technique is a common method for synthesizing these nanoparticles. researchgate.net

Table 1: Characteristics of DDAB-Stabilized PLGA Nanoparticles

Characteristic Description Source
Stabilizer Didodecyldimethylammonium (B1216837) bromide (DDAB) nih.gov
Core Material Poly(lactic-co-glycolic acid) (PLGA) researchgate.net
Surface Charge Positive nih.gov
Typical Size ~100-240 nm nih.govnih.gov
Preparation Method Solvent-evaporation, Emulsification-diffusion researchgate.netnih.gov
Enhancement of Cellular Uptake and Transfection Efficiency

The positive charge conferred by DDAB is crucial for enhancing the cellular uptake of drug and gene delivery systems. DDAB-coated gold nanoparticles (DDAB-AuNPs) have been shown to increase the cellular uptake of DNA molecules. nih.gov This enhanced uptake is a key factor in improving the efficiency of transfection, the process of introducing nucleic acids into cells. nih.gov

Studies have demonstrated that DDAB-coated PLGA nanoparticles can effectively evade the endosomal pathway and deliver their contents into the cytosol of cells. nih.govqub.ac.uk This ability is critical for the successful delivery of genetic material. The use of DDAB-coated nanoparticles has resulted in significantly higher transfection efficiencies compared to unmodified nanoparticles. nih.govqub.ac.uk For instance, the addition of DDAB-AuNPs to cationic liposome-based transfection systems led to a more than two-fold increase in the number of cells expressing a reporter protein and a 48-fold increase in luciferase activity. nih.gov

Vesicle-Based Delivery Systems

DDAB spontaneously forms vesicles in aqueous solutions, which can serve as carriers for drug molecules. acs.orgacs.org These vesicles, also known as liposomes, are composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. The composition of these vesicles can be optimized to enhance their drug delivery capabilities. nih.gov

For example, the inclusion of DDAB in liposomes has been shown to facilitate the anchoring of gold nanoparticles (AuNPs) to the vesicle surface. nih.gov This modification can be used to trigger the release of the encapsulated drug. The release of a model drug, calcein, from these DDAB-containing vesicles was enhanced by the presence of AuNPs, particularly in extruded samples at various temperatures. nih.gov The study of DDAB vesicles and their transition to lamellar liquid crystals at different temperatures and concentrations provides insights into their structural behavior, which is crucial for their application in drug delivery. acs.org

Gene Delivery through Nanoassemblies

DDAB is a key component in the rational design of non-viral nanoassemblies for gene delivery. These systems aim to provide a safer and more cost-effective alternative to viral vectors. By combining DDAB with other lipids and polymers, researchers can create optimized gene carriers. nih.gov

One approach involves creating nanoassemblies by first compressing DNA or siRNA with DDAB and then coating the complex with helper lipids like oleic acid (OA) and cholesteryl succinyl poly(ethylene glycol) (CHS-PEG), or a polymer like poly(D,L-lactide-co-glycolide)-methoxy-poly(ethylene glycol) (PLGA-PEG). nih.gov This method results in nanoassemblies with desirable characteristics such as small size, low negative surface charge, and no exposed cationic lipids, which contributes to their low cytotoxicity and high transfection efficiency, even in the presence of serum. nih.gov Furthermore, coating DDAB onto gold nanoparticles has been shown to dramatically increase the stability of the DDAB-DNA complex, which is crucial for effective gene delivery. nih.gov

Biocidal and Antimicrobial Formulations

DDAB is a quaternary ammonium compound with known biocidal and antimicrobial properties. researchgate.net It is effective against a range of pathogenic bacteria. nih.gov Formulations containing DDAB have been studied for their efficacy in decontaminating surfaces from bacteria and viruses, highlighting its potential as a disinfectant in environments like animal farms. researchgate.net

Recent research has explored the creation of pharmaceutical deep eutectic solvents (PDESs) by combining DDAB with other active compounds, such as ascorbic acid. nih.gov These novel liquid formulations have demonstrated dual functionality, exhibiting both antibacterial and antioxidant properties. nih.gov The antibacterial activity of a DDAB-ascorbic acid PDES was found to be more potent against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis compared to Gram-negative bacteria. nih.gov However, it is important to note that the extensive use of DDAB at subinhibitory concentrations could potentially lead to the development of bacterial resistance to both biocides and antibiotics. nih.gov

Immunosuppressant Agents

While primarily known for its role in delivery systems and as a biocide, some research has pointed towards the immunomodulatory effects of related compounds. For instance, dimethyldioctadecylammonium (B77308) bromide, a similar quaternary ammonium compound, has been shown to enhance humoral and cellular immune responses, acting as an immunological adjuvant. nih.gov Conversely, DDAB itself has been demonstrated to induce apoptosis (programmed cell death) in certain cancer cell lines, such as human leukemia HL-60 cells. nih.gov This apoptotic effect is mediated through the activation of caspases, suggesting a potential, though not fully explored, role as an agent that can suppress or modulate cellular activity, which could be relevant in the context of immunosuppression. nih.gov Further research is needed to fully elucidate the immunosuppressive potential of DDAB.

Anticancer Activity Research

Didodecyldimethylammonium bromide (DDAB) has been identified as a potent inducer of cell death across a spectrum of tumor cell lines. nih.govresearchgate.net While often used as a surfactant or in the creation of delivery systems for mammalian cells, research has illuminated its inherent biological activity, particularly its ability to trigger programmed cell death, or apoptosis, in cancerous cells. nih.govcapes.gov.br This pro-apoptotic activity positions DDAB as a compound of interest in oncology research. scirp.org

Induction of Apoptosis in Cancer Cell Lines

Studies have demonstrated that DDAB effectively induces apoptosis in various cancer cell lines. nih.gov The sensitivity to DDAB-induced cell death, however, varies among different types of cancer cells. Research indicates that leukemia cell lines, such as HL-60 and U937, and neuroblastoma cells (Neuro2a) exhibit greater sensitivity to DDAB compared to carcinoma cells like HepG2 (liver carcinoma) and Caco-2 (colorectal adenocarcinoma). nih.govresearchgate.net In one study focusing on the human leukemia cell line HL-60, treatment with DDAB resulted in a significant number of apoptotic cells, characterized by fragmented DNA (99.6%). nih.govresearchgate.net This effect was found to be more potent than that induced by actinomycin (B1170597) D, a known chemotherapy agent. nih.govresearchgate.net

Sensitivity of Various Cancer Cell Lines to DDAB-Induced Apoptosis
Cell LineCancer TypeSensitivity to DDABReference
HL-60Human LeukemiaHigh nih.govresearchgate.net
U937Human LeukemiaHigh nih.govresearchgate.net
Neuro2aNeuroblastomaHigh nih.govresearchgate.net
HepG2Hepatocellular CarcinomaLower nih.govresearchgate.net
Caco-2Colorectal AdenocarcinomaLower nih.govresearchgate.net
Caspase-Mediated Pathways

The mechanism by which this compound induces apoptosis involves the activation of caspases, a family of proteases that are central to the execution of programmed cell death. nih.govnih.gov Research has specifically implicated a caspase-mediated pathway in DDAB's cytotoxic effects on human leukemia HL-60 cells. nih.gov Treatment with DDAB leads to high levels of caspase-3 activation, a key executioner caspase in the apoptotic process. nih.govresearchgate.net

Further investigation into the upstream signaling reveals that DDAB triggers the extrinsic caspase-8 pathway. nih.govcapes.gov.br This was demonstrated by experiments where the co-treatment of cells with a caspase-8 inhibitor (Z-IETD-FMK) effectively prevented the activation of caspase-3 that DDAB would normally induce. nih.govresearchgate.net These findings suggest that DDAB initiates apoptosis through a signaling cascade that begins with caspase-8, which in turn activates caspase-3, leading to the execution of cell death. nih.gov

Environmental and Adsorption Applications

Beyond its biomedical potential, this compound is utilized in developing functional materials for environmental remediation. Its properties as a cationic surfactant make it suitable for modifying the surfaces of various adsorbent materials, enhancing their ability to remove pollutants from water. tandfonline.comnih.gov This modification typically involves an ion-exchange mechanism where the DDAB cations replace existing ions on the adsorbent's surface, creating a new interface with a high affinity for specific contaminants. nih.govrsc.org

Adsorption of Contaminants from Wastewater

The application of DDAB-modified materials is a promising strategy for treating industrial wastewater containing hazardous pollutants like heavy metals and synthetic dyes. tandfonline.comnih.gov Materials such as clay and pumice, when organically modified with DDAB, exhibit significantly improved adsorption capacities for anionic and cationic contaminants. tandfonline.comnih.gov

Hexavalent chromium, Cr(VI), is a highly toxic heavy metal ion found in industrial effluents. tandfonline.com Pumice, an inexpensive and eco-friendly mineral, has been successfully modified with DDAB to create an effective adsorbent for Cr(VI). tandfonline.com The modification process enhances the pumice's surface properties, enabling it to capture Cr(VI) anions from aqueous solutions. tandfonline.com The adsorption process is rapid, reaching equilibrium within 60 minutes, and is most efficient under acidic conditions (pH = 2). tandfonline.com The adsorption data for this DDAB-modified pumice (DDAB/Pmc) fits the Langmuir isotherm model, which describes monolayer adsorption onto a surface with a finite number of identical sites. tandfonline.com

Adsorption Parameters for Cr(VI) Removal by DDAB-Modified Pumice
ParameterValueReference
AdsorbentDDAB-Modified Pumice (DDAB/Pmc) tandfonline.com
ContaminantHexavalent Chromium (Cr(VI)) tandfonline.com
Max. Adsorption Capacity (qmax)7.81 mg/g tandfonline.com
Optimal pH2 tandfonline.com
Equilibrium Time60 minutes tandfonline.com
Best Fit Isotherm ModelLangmuir tandfonline.com
Kinetic ModelPseudo-second-order tandfonline.com

Synthetic dyes, such as Methylene (B1212753) Blue (MB), are common water pollutants from textile and other industries. Brown clay modified with this compound (DDAB-BC) has proven to be a highly effective sorbent for removing MB from water. nih.govnih.gov The modification of the clay with DDAB increases its interlayer spacing and surface area, enhancing its adsorption capabilities. nih.govnih.gov The process is efficient, achieving approximately 98% removal of the dye under optimal conditions. nih.govnih.gov The adsorption kinetics follow a pseudo-second-order model, and the equilibrium data are well-described by the Langmuir isotherm, indicating a monolayer adsorption process. nih.govnih.gov

Adsorption Parameters for Methylene Blue Removal by DDAB-Modified Brown Clay
ParameterValueReference
AdsorbentDDAB-Modified Brown Clay (DDAB-BC) nih.govnih.gov
ContaminantMethylene Blue (MB) nih.govnih.gov
Max. Adsorption Capacity (qmax)~164 mg/g nih.govnih.gov
Optimal pH7 nih.govnih.gov
Optimal Temperature55 °C nih.govnih.gov
Maximum Efficiency~98% nih.govnih.gov
Best Fit Isotherm ModelLangmuir nih.govnih.gov
Kinetic ModelPseudo-second-order nih.govnih.gov
Modification of Adsorbent Materials (e.g., Pumice, Brown Clay)

This compound (DDAB) is a cationic surfactant utilized to enhance the adsorptive capacities of natural materials like pumice and brown clay. The modification process aims to alter the surface properties of these materials, making them more effective in removing pollutants, particularly organic dyes, from aqueous solutions.

The modification of brown clay with DDAB involves a cation exchange process. The positively charged quaternary ammonium head of the DDAB molecule exchanges with the positive ions present in the interlayer spaces of the clay. This intercalation leads to a widening of the d-spacing of the clay structure, as confirmed by X-ray diffraction (XRD) studies, which showed an increase from 3.33 Å in raw brown clay to 3.39 Å in DDAB-modified brown clay (DDAB-BC). rsc.org This change in structure is accompanied by an increase in the carbon content and hydrophobicity of the clay, making it a more effective adsorbent for organic molecules. rsc.org The modification significantly improves the surface area and pore volume of the clay. rsc.org

Similarly, pumice, a porous volcanic rock, can be modified with DDAB to enhance its performance as a low-cost adsorbent. While raw pumice has some natural adsorption capabilities due to its porous structure, modification with surfactants like DDAB can significantly increase its efficiency in removing contaminants. The modification of nano-pumice with another cationic surfactant, hexadecyl-trimethyl ammonium chloride (HDTMA-Cl), has been shown to improve its capacity for dye removal. scirp.org This suggests a similar enhancement mechanism would apply with DDAB, where the cationic surfactant alters the surface charge and increases the affinity for anionic pollutants.

The table below summarizes the changes in the physicochemical properties of brown clay upon modification with DDAB.

Table 1: Physicochemical Properties of Raw and DDAB-Modified Brown Clay

Property Raw Brown Clay DDAB-Modified Brown Clay (DDAB-BC)
BET Surface Area (m²/g) - 124.6841
Pore Volume (cm³/g) - 0.316780
Pore Diameter (nm) - 8.75102

| d-spacing (Å) | 3.33 | 3.39 |

Data sourced from a study on the adsorptive removal of methylene blue. rsc.org

Adsorption Mechanisms and Kinetics

The adsorption of pollutants onto DDAB-modified materials is governed by a combination of mechanisms, including electrostatic interactions, pore filling, and hydrophobic interactions. The modification of adsorbents with DDAB, a cationic surfactant, inverts the surface charge of the material, making it more effective at adsorbing anionic pollutants and organic molecules with low affinity for the unmodified surface. rsc.org

In the case of DDAB-modified brown clay (DDAB-BC) for the removal of methylene blue (a cationic dye), the primary adsorption mechanism is complex. While the modification imparts a more hydrophobic character to the clay, the adsorption of a cationic dye suggests that other interactions beyond simple electrostatics are at play. rsc.org The sorption process was found to be highly dependent on pH, temperature, and initial dye concentration. rsc.org

The kinetics of the adsorption process describe the rate at which the pollutant is removed from the solution. For the adsorption of methylene blue onto DDAB-BC, the process was well-described by the pseudo-second-order kinetic model. rsc.org This model suggests that the rate-limiting step may be chemical sorption involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate.

The equilibrium of the adsorption process is often analyzed using isotherm models. The adsorption of methylene blue onto DDAB-BC was found to follow the Langmuir isotherm model at lower concentrations, indicating monolayer adsorption onto a homogeneous surface. rsc.org At higher concentrations, the adsorption better fit a multilayer sorption model. rsc.org The maximum adsorption capacity of DDAB-BC for methylene blue was determined to be approximately 164 mg/g under optimal conditions. rsc.org

The table below presents the kinetic and isotherm model parameters for the adsorption of methylene blue on DDAB-modified brown clay.

Table 2: Kinetic and Isotherm Model Parameters for Methylene Blue Adsorption on DDAB-BC

Model Parameters Value
Kinetic Model Pseudo-second-order -
Isotherm Model Langmuir -

| Maximum Adsorption Capacity (q_max) | mg/g | ~164 |

Data sourced from a study on the adsorptive removal of methylene blue. rsc.org Optimal conditions were found to be a dye concentration of 100 mg/L, pH of 7, and a temperature of 55 °C. rsc.org

Analytical Chemistry Applications

Use in Chromatographic Techniques (e.g., HPLC)

In the field of analytical chemistry, this compound serves as an ion-pair reagent in High-Performance Liquid Chromatography (HPLC). nih.govnih.gov Ion-pair chromatography is a technique used to separate ionic and highly polar compounds on a reversed-phase column, which would otherwise have little or no retention. researchgate.net

DDAB, as a cationic ion-pairing reagent, is added to the mobile phase. researchgate.net In the mobile phase, the positively charged DDAB molecule forms a neutral ion pair with an anionic analyte. This newly formed neutral complex has increased hydrophobicity, allowing it to interact with the nonpolar stationary phase of the reversed-phase column, thus increasing its retention time and enabling separation. nih.gov

The general mechanism involves the DDAB, with its long dodecyl chains, adsorbing onto the hydrophobic stationary phase, creating a dynamic ion-exchange surface. rsc.org The anionic analytes in the sample then partition to this modified surface and are retained. The concentration of the ion-pairing reagent and the organic solvent in the mobile phase can be adjusted to control the retention of the analytes. rsc.org

Quaternary ammonium salts like DDAB are particularly useful because their UV absorption is minimal, which allows for reliable HPLC analysis with UV and fluorescence detectors without interference from the reagent itself. nih.gov

Chemiluminescence Systems for Ultrasensitive Detection

This compound, as a cationic surfactant, plays a significant role in enhancing chemiluminescence (CL) reactions used for ultrasensitive detection in various analytical applications, including immunoassays. While specific studies focusing solely on DDAB are limited, the principles of how cationic surfactants enhance CL are well-established.

Cationic surfactants, when present in concentrations above their critical micelle concentration, form micelles that can significantly accelerate the kinetics of light emission from chemiluminescent labels like acridinium (B8443388) esters. rsc.orgresearchgate.net This enhancement is attributed to the ability of the cationic micelles to concentrate anionic reactants, such as hydroperoxide ions, at the micellar surface, thereby increasing the local concentration of the reactants and speeding up the light-producing reaction. sigmaaldrich.com

Furthermore, cationic surfactants can also increase the total light output, or quantum yield, of the chemiluminescence reaction. rsc.orgresearchgate.net This leads to improved sensitivity in analytical assays. The effect is most pronounced for cationic surfactants compared to anionic, non-ionic, or zwitterionic surfactants. rsc.org The use of degradable cationic surfactants is also being explored to mitigate the environmental toxicity associated with traditional quaternary ammonium compounds. sigmaaldrich.com

Microextraction Methods (e.g., Ion-Pair Microextraction)

This compound is employed in microextraction techniques, specifically in magnetic solid-phase microextraction (MSPME), for the preconcentration and determination of analytes in biological samples. acs.org This method offers a simple, rapid, and environmentally friendly approach to sample preparation. acs.org

In a notable application, DDAB was used to coat iron oxide-based magnetic nanoparticles (MNPs). acs.org These functionalized nanoparticles serve as a magnetic sorbent for the extraction of drugs, such as epirubicin, from urine and plasma samples. The DDAB coating facilitates the extraction process, likely through ion-pair formation with the target analyte. acs.org

The extraction process involves dispersing the DDAB-coated MNPs in the sample solution. The analyte partitions from the sample matrix onto the surface of the MNPs. The MNPs are then easily and quickly separated from the sample solution using an external magnetic field. Finally, the analyte is desorbed from the MNPs using a small volume of an appropriate solvent, and the resulting concentrated solution is analyzed by techniques like liquid chromatography. acs.org This method has demonstrated high extraction efficiency and has the potential for implementation in routine clinical laboratory analysis. acs.org

Other Industrial and Research Applications

Beyond its applications in adsorption and analytical chemistry, this compound has a range of other industrial and research uses.

In materials science, DDAB is utilized as a co-surfactant in the synthesis of well-defined multilamellar vesicular silica (B1680970) and as a surfactant for the synthesis of gold nanoclusters and nanocubes. nih.govnih.gov It can also be used to modify calcium montmorillonite (B579905) through ion-exchange to create thermally stable organoclays. nih.gov Furthermore, DDAB can form supersaturated reverse micelles and microemulsions that serve as organized microenvironments for chemical reactions, such as the synthesis of barium sulfate (B86663). nih.gov

In the field of drug delivery, DDAB is investigated for its role in forming cationic liposomes and nanoparticles. acs.org These DDAB-stabilized nanoparticles can be used as carriers for drugs, with the positive surface charge potentially enhancing cellular uptake through electrostatic interactions with negatively charged cell membranes. For instance, DDAB has been shown to facilitate the anchoring of gold nanoparticles onto liposomal surfaces, which can be used to trigger drug release. acs.org

DDAB is also studied for its ability to form various phases in aqueous solutions, such as vesicles and lamellar liquid crystals, which have applications as models for biological membranes. The interaction of DDAB with biomolecules is another area of research; for example, it has been used to create liquid crystal films for entrapping enzymes like catalase while enhancing their direct electron transfer rate, which is relevant for biosensor development. nih.gov

Role as Surfactant and Emulsifier

As a double-chain cationic surfactant, this compound (DDAB) is effective in reducing surface and interfacial tension. chemicalbook.comsigmaaldrich.com This property allows it to act as a surfactant in various formulations. Its amphiphilic nature, with a positively charged head and two long hydrocarbon tails, enables it to stabilize mixtures of immiscible liquids, such as oil and water, by forming a film at the interface, thus acting as an emulsifier. nih.govacs.org

In the context of microemulsions, the addition of DDAB to mixtures of nonionic surfactants (like n-alkyl polyglycol ethers) and silicone oil has been shown to significantly enhance surfactant efficiency. acs.orgresearchgate.net This can lead to a threefold increase in efficiency, expanding the single-phase microemulsion region to higher temperatures and lower surfactant concentrations. acs.orgresearchgate.net DDAB achieves this by making the surfactant mixture more hydrophilic. acs.orgresearchgate.net

The ability of DDAB to form structures like vesicles and micelles in aqueous solutions is crucial to its surfactant and emulsifying properties. medkoo.comresearchgate.net These aggregates can encapsulate other molecules, which is a key principle in many of its applications, including the synthesis of nanoparticles and in drug delivery systems. nih.govsigmaaldrich.com For instance, DDAB can form supersaturated reverse micelles and microemulsions that serve as organized reaction environments for synthesizing nanoparticles like barium sulfate. sigmaaldrich.comsigmaaldrich.com

It is also utilized as a demulsifier, particularly in the crude oil industry. Demulsifiers are surface-active agents that migrate to the oil-water interface to counteract the effects of emulsifying agents, aiding in the separation of water from crude oil. biolinscientific.com

Coatings for Chromatography and Electrophoresis

This compound (DDAB) plays a significant role in surface modification for analytical separation techniques like capillary electrophoresis (CE) and chromatography. nih.govwjpls.orgacs.org In capillary electrophoresis, the inner surface of fused-silica capillaries possesses negatively charged silanol (B1196071) groups, which can lead to the adsorption of positively charged analytes like proteins, resulting in poor separation efficiency and reproducibility. wjpls.org

DDAB is used to create a dynamic, non-covalent coating on the capillary walls. nih.govwjpls.orgnih.gov As a cationic surfactant, DDAB adsorbs onto the negatively charged silica surface, forming a bilayer structure. nih.govacs.org This process effectively reverses the charge of the capillary wall, which in turn reverses the direction of the electroosmotic flow (EOF). nih.gov This reversed EOF is advantageous for the separation of certain analytes.

Research has demonstrated that DDAB forms a flat and uniform coating that is independent of the buffer's pH. nih.govacs.org This uniformity provides excellent surface coverage, which is superior in preventing the adsorption of proteins to the capillary wall when compared to single-chained surfactants like cetyltrimethylammonium bromide (CTAB). nih.gov The stability of these DDAB coatings can be influenced by factors such as the ionic strength and the nature of the buffer anion, with conditions that decrease the critical micelle concentration of DDAB leading to improved coating stability. nih.gov

Improved coating procedures have been developed to enhance the stability of the DDAB layer, allowing for numerous consecutive separations without the need for recoating, leading to high efficiency and reproducibility in protein separations. nih.gov The use of DDAB-coated capillaries has enabled high-resolution separations of basic proteins with high apparent efficiencies. nih.gov

Wetting and Antistatic Agents

The surfactant properties of this compound (DDAB) also lend themselves to its use as a wetting and antistatic agent. google.com Wetting agents are substances that reduce the surface tension of a liquid, allowing it to spread more easily across a solid surface. DDAB's ability to lower surface tension facilitates this process.

As an antistatic agent, DDAB helps to prevent the buildup of static electricity on the surface of materials. google.com This is particularly useful for polymers and plastics, where static charges can attract dust and other unwanted particles. google.com The cationic nature of DDAB allows it to impart a degree of electrical conductivity to the surface of the material it coats, which helps to dissipate static charges.

While specific detailed research findings on DDAB's performance metrics as a wetting and antistatic agent are not extensively available in the provided search results, its fundamental properties as a cationic surfactant support these applications. Cationic surfactants, in general, are known to be effective antistatic agents due to their ability to form a conductive layer on surfaces.

Computational and Theoretical Studies of Didodecyldimethylammonium Bromide

Molecular Dynamics Simulations of DDAB Systems

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the behavior of didodecyldimethylammonium (B1216837) bromide (DDAB) systems at an atomistic level. These simulations provide detailed insights into the self-assembly, interfacial behavior, and structural properties of DDAB aggregates.

Studies using all-atom MD simulations have explored the phase behaviors of dialkyldimethylammonium bromide bilayers. For instance, simulations have shown that DDAB bilayers can exist in an interdigitated gel phase, which contributes to the stability and rigidity of the bilayer membrane. researchgate.net In contrast, surfactants with different alkyl chain lengths, like dioctadecyldimethylammonium bromide (DOAB), find it challenging to maintain a bilayer structure. researchgate.net The differences in phase behavior are attributed to a balance between the rigidity of the surfactant molecules and the hydrophobic interactions of the alkyl tails. researchgate.net

MD simulations have also been instrumental in understanding the adsorption of DDAB at solid-liquid interfaces. At the mica-water interface, simulations reveal that DDAB molecules can form well-ordered bilayer structures. rsc.org The inner layer of the bilayer exhibits strong orientational ordering, while the outer layer is more disordered. rsc.org This adsorption process often occurs through an ion-exchange mechanism, where cations from the surface are replaced by the DDAB cations from the solution. rsc.org

Furthermore, replica-exchange molecular dynamics (REMD) simulations have been employed to study the competitive adsorption of DDAB and other ligands on the surface of nanoparticles, such as CsPbBr3 nanocrystals. acs.org These simulations have provided atomistic insights into ligand binding and have shown that the conformational flexibility of the aliphatic tails plays a significant role in determining the binding strength. acs.orgacs.org

Table 1: Summary of Key Findings from Molecular Dynamics Simulations of DDAB

Simulated SystemKey FindingsReference
DDAB/water binary systemRevealed a hierarchically layered structure of lamellae-in-lamellae. researchgate.net
DDAB at mica-water interfaceForms well-ordered bilayers with a distinct ordering in the inner and outer layers. rsc.org
DDAB on CsPbBr3 nanocrystalsThe second alkyl tail restricts conformational flexibility, influencing binding strength. acs.org

Modeling of DDAB Aggregation and Interfacial Behavior

The aggregation and interfacial behavior of DDAB are complex phenomena that have been extensively studied through various modeling approaches. These models help to predict and explain the formation of structures like micelles, vesicles, and bilayers.

One of the key parameters used to model the aggregation behavior of surfactants is the packing parameter, P = Vc / (A0 * lc), where Vc is the surfactant chain volume, A0 is the head group area, and lc is the alkyl chain length. cam.ac.uk For DDAB, the packing parameter is estimated to be 0.620, which suggests the formation of flat, lamellar, or vesicle structures at concentrations above the critical micelle concentration (CMC). cam.ac.uk This theoretical prediction is consistent with experimental observations from small-angle X-ray scattering (SAXS) and atomic force microscopy (AFM), which have shown the formation of flat bilayers at solid/liquid interfaces. cam.ac.uk

The aggregation of DDAB in the presence of various counterions has also been modeled. The critical micelle concentration (cmc) of DDAB is influenced by the type and concentration of added salts. researchgate.net The Corrin-Harkins equation is a well-known theoretical framework used to model the variation in the cmc of ionic surfactants with the concentration of an added electrolyte. researchgate.net Studies have shown that the surface tension isotherms of DDAB can exhibit one or two break-points, depending on the nature and amount of the added counterion, indicating complex aggregation behavior. researchgate.net

Modeling has also been applied to understand the adsorption of DDAB at interfaces. Neutron reflection studies have been used to model the structure of adsorbed DDAB layers at the silica (B1680970)/water interface. cam.ac.uk These models show that the thickness of the adsorbed DDAB layer increases with increasing surfactant concentration, while the hydration and roughness of the layer decrease, consistent with increased surface coverage. cam.ac.uk At the critical micelle concentration, the adsorbed layer is consistent with a bilayer structure. cam.ac.uk

Table 2: Experimentally Determined Critical Micelle Concentration (CMC) of DDAB

MethodCMC (mM)Reference
Surface Tension0.08 cam.ac.uk
Various (literature range)0.05 - 0.15 cam.ac.uk

Theoretical Frameworks for Counterion Binding and Electrostatic Interactions

The behavior of ionic surfactants like DDAB in solution is heavily influenced by the binding of counterions to the charged headgroups and the resulting electrostatic interactions. Several theoretical frameworks are employed to understand these phenomena.

For ionic micelles, the high charge density at the micellar surface leads to the condensation or binding of counterions from the bulk solution. The degree of counterion binding, often denoted as β, is a crucial parameter that can be determined experimentally and analyzed using theoretical models. The Corrin-Harkins equation is a fundamental relationship used to quantify the effect of added electrolytes on the critical micelle concentration (cmc) and to determine the degree of counterion binding. researchgate.net

The electrostatic interactions between the cationic DDAB headgroups and negatively charged surfaces or counterions are a primary driving force for adsorption and self-assembly. nih.gov At the mica-water interface, for example, strong electrostatic interactions between the DDAB cations and the negatively charged mica surface atoms are highlighted by molecular dynamics simulations. rsc.org This interaction facilitates the formation of a well-ordered adsorbed layer.

Furthermore, the stability of DDAB-stabilized nanoparticles in biological environments is governed by electrostatic interactions. The cationic surface of these nanoparticles interacts with negatively charged cell membranes. nih.gov However, in the presence of electrolytes, the electrical double layer surrounding the nanoparticles can be compressed, leading to a decrease in the zeta potential and potential instability. nih.gov Theoretical understanding of these electrostatic phenomena is critical for designing stable formulations for physiological use. nih.gov

The binding of the bromide counterion and other anions to DDAB aggregates has been investigated using various techniques. The nature of the counterion can significantly affect the aggregation behavior, including the cmc and the morphology of the aggregates formed. researchgate.net

Environmental Considerations and Toxicity of Didodecyldimethylammonium Bromide

Biodegradability and Ecological Footprint

The environmental persistence and ultimate fate of Didodecyldimethylammonium (B1216837) bromide are dictated by its susceptibility to microbial degradation. While specific studies on the biodegradability of DDAB are limited, research on the closely related compound didecyldimethylammonium chloride (DDAC) offers significant insights. The shared didecyldimethylammonium cation is the primary determinant of the molecule's environmental behavior.

Bacteria capable of degrading DDAC have been successfully isolated from activated sludge, using the compound as their sole carbon source. researchgate.net One such bacterium, Pseudomonas fluorescens TN4, was shown to degrade DDAC through an N-dealkylation process, producing intermediates like decyldimethylamine and subsequently dimethylamine (B145610). researchgate.net The presence of such QAC-resistant and degrading bacteria in municipal sewage treatment plants suggests that biological degradation is a key process for the environmental removal of these compounds. researchgate.net

Generally, the biodegradability of QACs can be influenced by the length of their alkyl chains; longer chains may decrease solubility and bioavailability to microbes. researchgate.net However, the existence of bacteria like Pseudomonas fluorescens that can metabolize these compounds indicates that they are not completely recalcitrant in the environment. researchgate.net

The ecological footprint of DDAB is linked to its use as a biocide. veterinaryworld.org While effective against target pathogens, its release into the environment through runoff can lead to the exposure of non-target organisms. researchgate.net The adaptation of microbes to sub-inhibitory concentrations of QACs in the environment is a documented phenomenon, potentially leading to decreased susceptibility and the evolution of resistance. researchgate.net

Table 1: Research Findings on the Biodegradation of Related Quaternary Ammonium (B1175870) Compounds

Compound Degrading Microorganism Degradation Process Intermediates Source

Environmental Fate and Transport in Various Media (e.g., Soil, Water)

The movement and distribution of Didodecyldimethylammonium bromide in the environment are governed by its physicochemical properties and interactions with different environmental compartments like soil and water. As a cationic surfactant, DDAB's fate is significantly influenced by sorption to negatively charged surfaces. cam.ac.uk

In Water: DDAB is soluble in both hot and cold water. chemicalbook.com In aqueous solutions, it can form various self-assembled structures, such as vesicles and lamellar liquid crystals, depending on concentration and temperature. acs.org Its bulky, hydrophobic headgroup reduces interaction with polar solvent molecules. acs.orgacs.org When released into aquatic systems, QACs like DDAB are expected to partition to suspended solids and sediments due to their positive charge and hydrophobic nature, which facilitates strong binding to negatively charged particulate matter. This sorption process can reduce the concentration of the free, dissolved form in the water column but can lead to its accumulation in sediment.

Table 2: Physicochemical Properties Influencing Environmental Fate of DDAB

Property Value/Description Implication for Environmental Fate Source
Molecular Structure Cationic surfactant with two C12 alkyl chains Strong adsorption to negatively charged surfaces (soil, sediment) cam.ac.uk
Water Solubility Soluble Can be transported in aqueous systems, but partitioning to solids is significant chemicalbook.com
Hydrophobicity Possesses a bulky, hydrophobic headgroup Enhances partitioning from water to organic matter and sediment acs.orgacs.org

| Adsorption | Expected to adsorb strongly to soil and sediment | Low mobility and leaching potential in soil; accumulation in sediment | cam.ac.ukfao.org |

Toxicity Studies and Environmental Impact Assessment

Acute toxicity studies have been conducted to determine the potential hazards of DDAB. In one study involving pullets (Gallus gallus domesticus), the median lethal dose (LD₅₀) for oral administration of DDAB was calculated to be 458.00 mg/kg. nih.gov At high doses, the compound caused significant toxicity, including necrosis and sloughing of the esophagus and intestines, and damage to the lungs, liver, and kidneys. nih.gov

Globally Harmonized System (GHS) classifications, derived from aggregated notifications to regulatory bodies like the ECHA, provide standardized hazard information. According to these classifications, DDAB is recognized as causing skin irritation and serious eye irritation. nih.govsigmaaldrich.com It is also flagged for potentially causing respiratory irritation. nih.govchemicalbook.com

Environmental risk assessments for related QACs, such as DDAC, have been performed to evaluate the potential for harmful effects following their use and release. mst.dk These assessments follow established principles, considering various use scenarios and environmental compartments (e.g., soil, freshwater sediment, marine environments). mst.dk For instance, an assessment of DDAC used in outdoor cleaning products indicated that while regional risk was not expected, a risk of effects in freshwater sediment could not be excluded under certain assumptions. mst.dk Such assessments highlight that local environmental concentrations, particularly from direct discharges, are a key concern. mst.dk

Table 3: Summary of Ecotoxicity and Hazard Data for this compound

Endpoint Organism/System Finding Source
Acute Oral Toxicity Pullets (Gallus gallus domesticus) LD₅₀: 458.00 mg/kg nih.gov
GHS Hazard Classification N/A H315: Causes skin irritation nih.gov
GHS Hazard Classification N/A H319: Causes serious eye irritation nih.gov
GHS Hazard Classification N/A H335: May cause respiratory irritation nih.govchemicalbook.com

| Environmental Risk Assessment (for related DDAC) | Aquatic and soil environments | Risk of effects in freshwater sediment cannot be excluded in some scenarios. | mst.dk |

Future Research Directions and Emerging Applications of Didodecyldimethylammonium Bromide

Development of Novel DDAB-Based Functional Materials

The ability of DDAB to self-assemble into various nanostructures makes it a prime candidate for the development of advanced functional materials with tailored properties.

One of the most promising areas is in the creation of nanostructured lipid carriers (NLCs) . Researchers have successfully fabricated and optimized cationic NLCs using DDAB as a core lipidic constituent through a cost-effective microemulsification method. nih.gov These DDAB-based cNLCs, which are spherical with an average size of approximately 160 nm and a positive surface charge (zeta potential of +30.2 mV), exhibit a liquid crystalline structure. nih.gov This characteristic, confirmed by differential scanning calorimetry and polarized optical microscopy, makes them potent candidates as carriers for a wide spectrum of therapeutic agents. nih.gov

Furthermore, DDAB is being explored as a capping ligand for lead halide perovskite nanocrystals (NCs) . acs.org Its bulky and hydrophobic headgroup enhances the stability and photoluminescence quantum yield (PLQY) of the nanocrystals. acs.org Research indicates that DDAB-capped CsPbBr₃ NCs exhibit excellent stability, low polydispersity, and a PLQY approaching 90%. acs.org These properties are crucial for applications in quantum photonics and display technologies. acs.org

DDAB also serves as a co-surfactant in the synthesis of well-defined multilamellar vesicular silica (B1680970) with an adjustable number of layers and as a surfactant for creating gold nanoclusters and nanocubes . sigmaaldrich.comchemicalbook.com Its role in forming organized reaction microenvironments is also being utilized for the synthesis of inorganic materials like barium sulfate (B86663). sigmaaldrich.comchemicalbook.com Another application is the modification of materials like calcium montmorillonite (B579905) to produce thermally stable organoclays. sigmaaldrich.comchemicalbook.com

The responsiveness of DNA-DDAB films to environmental changes like humidity and temperature opens up possibilities for creating novel responsive materials. nih.gov These films can reversibly switch between different structural states, such as double-stranded DNA with an interdigitated DDAB bilayer and single-stranded DNA with a DDAB monolayer, making them suitable for applications in drug and gene delivery systems that can be triggered by environmental cues. nih.gov

Properties of Novel DDAB-Based Functional Materials

Material TypeKey DDAB RoleNotable PropertiesPotential ApplicationsReference
Cationic Nanostructured Lipid Carriers (cNLCs)Core lipidic constituentSpherical (~160 nm), positive zeta potential (+30.2 mV), liquid crystalline structureCarriers for pharmaceuticals and medicaments nih.gov
Perovskite Nanocrystals (NCs)Capping ligandEnhanced stability, high photoluminescence quantum yield (approaching 90%)Quantum photonics, display technologies acs.org
DNA-DDAB FilmsStructural componentReversible structural changes in response to humidity and temperatureResponsive materials for drug and gene delivery nih.gov
Multilamellar Vesicular SilicaCo-surfactantAdjustable number of layersAdvanced materials synthesis sigmaaldrich.comchemicalbook.com

Advanced Understanding of DDAB Interactions at Biological Interfaces

A deeper comprehension of how DDAB interacts with biological membranes and macromolecules is critical for advancing its biomedical applications, particularly in drug and gene delivery.

DDAB is a fundamental component of nonviral gene vectors . nih.gov Its cationic nature facilitates the condensation of negatively charged DNA or siRNA into nanoassemblies. nih.gov Future research aims to optimize these DDAB-based nanocarriers for higher transfection efficiency and lower cytotoxicity. nih.gov Studies have shown that modifying DDAB lipid vesicles with protamine can overcome the inhibitory effect of serum on gene transfer, enhancing transfection efficiency both in cultured cells and in vivo. nih.gov This makes such systems promising for the production of transgenic animals and for gene therapy applications. nih.gov

The interaction of DDAB with model lipid membranes is a key area of investigation. nih.gov Understanding the dynamics of DDAB within a bilayer and how it influences membrane fluidity is crucial for designing effective drug delivery vehicles. nih.gov Techniques like neutron scattering and molecular dynamics simulations are being employed to study the microscopic dynamics and phase behavior of DDAB membranes. nih.gov Such studies can provide insights into drug encapsulation and release mechanisms. nih.gov The interaction of DDAB with cell membranes is also influenced by the presence of other lipids and polymers. For instance, incorporating helper lipids like oleic acid and cholesterol, or polymers like PLGA-PEG, into DDAB-based nanoassemblies can improve their stability and transfection efficiency. nih.gov

Future work will likely focus on the modulation of lipid dynamics in DDAB-containing membranes in the presence of additives such as DNA and various drug molecules. nih.gov This will provide a more comprehensive picture of how these complex systems behave at the molecular level, enabling the rational design of more efficient and targeted drug and gene delivery systems. nih.govnih.gov

Research on DDAB Interactions at Biological Interfaces

Area of InvestigationKey Findings/ObjectivesSignificanceReference
Gene Delivery NanoassembliesDDAB condenses DNA/siRNA; optimization of helper lipids (oleic acid, cholesterol) and polymers (PLGA-PEG) enhances stability and transfection efficiency.Development of low-cost, high-efficiency nonviral gene vectors for gene therapy. nih.gov
Protamine-Modified DDAB VesiclesChemical conjugation of protamine to DDAB vesicles overcomes serum inhibition of gene transfer.Enables efficient gene transfer in vivo, useful for transgenic animal production and gene therapy. nih.gov
Model Lipid MembranesNeutron scattering and molecular dynamics simulations reveal the phase behavior and microscopic dynamics of DDAB bilayers.Provides fundamental understanding of membrane fluidity, drug encapsulation, and transport properties for improved drug delivery vehicle design. nih.gov
DDAB Adsorption on SurfacesNeutron reflection studies show DDAB forms a tenacious bilayer on silica and mica surfaces.Informs the use of DDAB in surface modification and its interactions with solid-liquid interfaces. cam.ac.uk

Green Chemistry Approaches for DDAB Synthesis and Application

The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, are increasingly being applied to the synthesis and application of chemicals like DDAB. unibo.it Future research in this area will focus on developing more sustainable processes.

One key aspect is the optimization of reaction conditions to improve atom economy and reduce the generation of byproducts. rsc.org This includes exploring the use of greener solvents and catalysts for the synthesis of quaternary ammonium (B1175870) compounds. unibo.it While specific studies on the green synthesis of DDAB are emerging, the broader field of green chemistry offers valuable strategies. For example, the use of microwave irradiation and ultrasound has been shown to accelerate reactions and improve yields in related chemical syntheses, potentially offering a more energy-efficient route for DDAB production. rsc.org

Another important direction is the development of recovery and recycling methods for DDAB after its use, particularly in industrial applications like as a phase transfer catalyst or disinfectant. rsc.orgchemicalbook.com Designing processes where the surfactant can be efficiently recovered and reused would significantly reduce its environmental footprint.

In the context of its applications, research into the biodegradability of DDAB and its formulations is crucial. Developing DDAB-based systems that are effective for their intended purpose, such as antimicrobial applications, but can then break down into benign substances in the environment is a key goal of green chemistry. unibo.itnih.gov

Integration of DDAB in Next-Generation Technologies

The unique properties of DDAB make it a valuable component for a range of next-generation technologies, from advanced therapeutics to novel sensor systems.

Gene therapy represents a major frontier where DDAB is already playing a role and is expected to be further integrated. mdpi.comresearchgate.net The development of DDAB-based nanocarriers for the targeted delivery of genetic material to treat chronic diseases is an active area of research. nih.govmdpi.com The ability to create stable, efficient, and serum-resistant DDAB formulations is key to advancing these therapies into clinical use. nih.govyoutube.com

DDAB is also being investigated for its potential in the development of biosensors . nih.gov Its ability to form stable layers on various substrates and to interact with biomolecules like DNA makes it a candidate for the fabrication of sensing platforms. nih.govcam.ac.ukresearchgate.net For instance, DNA-based biosensors could be constructed using DDAB films to detect specific molecular biomarkers. nih.gov

In the realm of advanced materials , the development of "smart" materials that respond to external stimuli is a rapidly growing field. nih.gov As previously mentioned, DNA-DDAB films that change their structure in response to environmental cues are a prime example. nih.gov Future research will likely explore the integration of DDAB into other responsive polymer and soft matter systems for applications in areas like microfluidics, soft robotics, and adaptive coatings. youtube.com

The use of DDAB in nanoparticle-based drug delivery systems continues to evolve. nih.govjddhs.comnih.govscirp.orgfrontiersin.org The focus is on creating multifunctional nanoparticles that can not only deliver a therapeutic agent but also have imaging capabilities for diagnostics (theranostics) and can be targeted to specific cells or tissues. frontiersin.org DDAB's role as a cationic stabilizer for nanoparticles made from biodegradable polymers like PLGA is well-established, and future work will refine these systems for enhanced stability in physiological environments and controlled drug release. plos.org

Q & A

Q. What is the mechanism by which DDAB disrupts microbial cell membranes in antimicrobial studies?

DDAB, a cationic surfactant, interacts electrostatically with negatively charged phospholipid heads in microbial membranes, destabilizing bilayer integrity and causing leakage of cytoplasmic contents. This mechanism is supported by ζ-potential measurements and membrane permeability assays, which correlate DDAB's quaternary ammonium groups with microbial lysis .

Q. How does DDAB enhance colloidal stability in nanoparticle formulations?

DDAB acts as a stabilizer by adsorbing onto nanoparticle surfaces, reducing interfacial tension and preventing aggregation via electrostatic repulsion. Methodologically, dynamic light scattering (DLS) and zeta potential analysis are used to monitor stability, with optimal ratios determined through phase inversion temperature (PIT) techniques .

Q. What role does DDAB play in gene delivery nanoassemblies?

DDAB forms cationic liposomes or lipid-polymer hybrids that complex with nucleic acids via charge interactions, improving cellular uptake. Critical parameters include DDAB-to-lipid molar ratios (e.g., 1:2 to 1:4) and encapsulation efficiency (%EE), validated using ethidium bromide exclusion assays and transfection efficiency studies in vitro .

Advanced Research Questions

Q. How can factorial experimental design optimize DDAB-containing nanocarrier formulations?

A 2² factorial design (e.g., varying DDAB concentration and homogenization speed) identifies critical factors affecting particle size and polydispersity index (PDI). Turbiscan AG Station analyses provide real-time stability data, while response surface models predict optimal conditions (e.g., 0.5% w/v DDAB at 15,000 rpm) .

Q. What analytical methods resolve contradictions in DDAB-mediated vesicle formation with anionic surfactants like SDS?

Conflicting reports on vesicle stability (e.g., spontaneous vs. induced formation) are addressed using pseudo-ternary phase diagrams, deuteron NMR for water mobility, and cryo-TEM imaging. For instance, DDAB/SDS mixtures form stable vesicles at 40°C and low total surfactant concentrations (<0.1% w/w) but precipitate at higher ratios .

Q. How does DDAB influence perovskite nanocrystal (PNC) morphology in polar-solvent-free syntheses?

DDAB acts as a co-ligand with TOAB (tetraoctylammonium bromide) to solubilize PbBr₂ precursors, enabling anisotropic growth. However, excessive DDAB (>20 mol%) induces polydispersity, necessitating UV-vis spectroscopy and TEM to monitor nanocrystal size (e.g., 8–12 nm) and photoluminescence quantum yield (PLQY) .

Q. What structural insights does X-ray diffraction provide for DDAB-stabilized lipid bilayers?

Small-angle X-ray scattering (SAXS) and electron density profiles reveal DDAB’s role in forming cubic phases (e.g., Im3m symmetry) with minimal surface curvature. Diffraction patterns (e.g., d-spacing ≈ 5.8 nm) correlate with DDAB’s alkyl chain packing and hydration dynamics in oil/water systems .

Q. How do DDAB-coated monolithic columns improve ion chromatography sensitivity?

DDAB dynamically coats reversed-phase columns, enhancing anion retention via ion-pairing. Method validation shows detection limits of 4–30 ppb for sulfate and phosphate, with 0.4% RSD in peak area reproducibility. Mobile phases (e.g., 6 mM o-cyanophenol, pH 7.0) are optimized for flow rates up to 10 mL/min .

Q. What caspase activation pathways are implicated in DDAB-induced apoptosis in leukemia cells?

DDAB triggers caspase-3 and -9 activation via mitochondrial depolarization, confirmed by JC-1 staining and Western blotting. Dose-response studies (IC₅₀ ≈ 25 µM) in HL-60 cells show PARP cleavage and cytochrome c release, linking DDAB’s surfactant properties to intrinsic apoptosis .

Q. How does DDAB affect conductivity in self-doped polyaniline (PANI) films?

DDAB counterions dope PANI’s emeraldine base through phosphonic acid groups, achieving conductivities of 10⁻³–10⁻² S/cm. UV-vis-NIR spectra (λmax ≈ 800 nm) and ESR confirm polaron formation, while solvent casting (e.g., chloroform) optimizes film homogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.